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Core Science & Biosynthesis

Foundational

tert-Butyl (isoxazol-3-ylmethyl)carbamate chemical properties

An In-Depth Technical Guide to tert-Butyl (isoxazol-3-ylmethyl)carbamate: Properties, Synthesis, and Applications Abstract tert-Butyl (isoxazol-3-ylmethyl)carbamate is a bifunctional organic molecule that serves as a cru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl (isoxazol-3-ylmethyl)carbamate: Properties, Synthesis, and Applications

Abstract

tert-Butyl (isoxazol-3-ylmethyl)carbamate is a bifunctional organic molecule that serves as a crucial building block in modern synthetic and medicinal chemistry. Its structure incorporates a stable isoxazole heterocycle and a Boc-protected aminomethyl group, offering a versatile platform for the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection under a wide range of conditions while allowing for selective deprotection, typically under acidic treatment, to unmask a primary amine for further functionalization. The isoxazole ring itself, a common motif in pharmacologically active compounds, possesses unique reactivity, including susceptibility to ring-opening reactions that can be harnessed to generate diverse chemical scaffolds.[1][2] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of tert-Butyl (isoxazol-3-ylmethyl)carbamate, with a focus on its strategic use in drug discovery and development for researchers and scientists in the field.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. The properties of tert-Butyl (isoxazol-3-ylmethyl)carbamate are summarized below.

Chemical Properties

The key physicochemical properties and identifiers for this compound are consolidated in Table 1.

PropertyValueReference
IUPAC Name tert-butyl N-(isoxazol-3-ylmethyl)carbamateN/A
CAS Number 1526819-98-6[3]
Molecular Formula C₉H₁₄N₂O₃[4]
Molecular Weight 198.22 g/mol [4]
Physical Form White Powder[4]
Purity ≥97% (Typical)
Storage 2-8°C, Inert atmosphere
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis. Table 2 presents typical nuclear magnetic resonance (NMR) data.

NucleusSolventChemical Shift (δ, ppm) and MultiplicityAssignmentReference
¹H NMR DMSO-d₆8.79 (m, 1H), 7.40 (brs, 1H), 6.42 (s, 1H), 4.19 (d, 2H), 1.39 (s, 9H)CH (isoxazole, H5), NH (carbamate), CH (isoxazole, H4), CH₂ (methylene), C(CH₃)₃ (Boc)[4]
¹³C NMR DMSO-d₆161.5, 159.8, 155.7, 103.8, 78.3, 35.5, 28.2C=O (carbamate), C3 (isoxazole), C5 (isoxazole), C4 (isoxazole), C(CH₃)₃ (Boc), CH₂ (methylene), C(CH₃)₃ (Boc)[4]

Synthesis and Manufacturing

The synthesis of tert-Butyl (isoxazol-3-ylmethyl)carbamate can be achieved through a multi-step sequence starting from readily available N-Boc protected amino acids. This approach provides a reliable route to the target molecule and related derivatives.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic pathway involves the construction of the isoxazole ring via a [3+2] cycloaddition reaction. The key disconnection points are the N-O and C-C bonds of the heterocycle, leading back to a chloroxime and an activated alkene. The chloroxime itself is derived from an N-Boc protected amino aldehyde, which originates from the corresponding amino alcohol.

retrosynthesis target tert-Butyl (isoxazol-3-ylmethyl)carbamate intermediate1 N-Boc Chloroxime + Alkene Synthon target->intermediate1 [3+2] Cycloaddition intermediate2 N-Boc Amino Aldehyde intermediate1->intermediate2 Oximation & Chlorination intermediate3 N-Boc Amino Alcohol intermediate2->intermediate3 Oxidation start N-Boc Amino Acid intermediate3->start Reduction

Fig 1. Retrosynthetic pathway for tert-Butyl (isoxazol-3-ylmethyl)carbamate.
Recommended Synthetic Protocol

This protocol is adapted from established methodologies for the synthesis of aminoisoxazoles.[4]

Step 1: Reduction of N-Boc-glycine to N-Boc-aminoethanol

  • To a stirred solution of N-Boc-glycine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure. The residue is purified by column chromatography to yield N-Boc-aminoethanol.

Step 2: Oxidation to N-Boc-aminoacetaldehyde

  • Dissolve N-Boc-aminoethanol (1.0 eq) in dichloromethane (DCM).

  • Add Dess-Martin periodinane (DMP, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours until starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which is used immediately in the next step.

Step 3: Formation of N-Boc-aminoacetaldehyde Oxime

  • Dissolve the crude aldehyde from Step 2 in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq).

  • Stir the mixture at room temperature for 3-5 hours.

  • Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄ and concentrate to afford the oxime.

Step 4: Synthesis of N-Boc-protected Chloroxime

  • Dissolve the oxime from Step 3 in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS, 1.1 eq) and stir at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the chloroxime.

Step 5: [3+2] Cycloaddition to form tert-Butyl (isoxazol-3-ylmethyl)carbamate

  • Dissolve the chloroxime from Step 4 (1.0 eq) and an appropriate acetylene equivalent (e.g., trimethylsilylacetylene) in a suitable solvent like ethyl acetate.

  • Add a base, such as triethylamine (TEA, 2.0 eq), and stir at room temperature for 24-48 hours.

  • If a silylated alkyne was used, a desilylation step (e.g., with TBAF or K₂CO₃/MeOH) is required.

  • After completion, concentrate the reaction mixture and purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product.[4]

Chemical Reactivity and Strategic Handling

The utility of tert-Butyl (isoxazol-3-ylmethyl)carbamate stems from the distinct reactivity of its two core functional groups: the Boc-carbamate and the isoxazole ring.

The Carbamate Moiety: N-Boc Deprotection

The Boc group is a cornerstone of amine protection strategy due to its stability in basic and nucleophilic conditions, yet facile cleavage under acidic conditions.[5] This orthogonality is critical in multi-step synthesis.

The deprotection mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the amine and formation of a stable tert-butyl cation. This cation can then be trapped by a nucleophile or eliminate to form isobutylene.[5]

deprotection sub Boc-Protected Amine protonated Protonated Intermediate sub->protonated + H⁺ h_plus H⁺ amine Free Amine (Product) protonated->amine tbu_cation t-Butyl Cation protonated->tbu_cation isobutylene Isobutylene + CO₂ tbu_cation->isobutylene - H⁺

Fig 2. General workflow for acid-catalyzed Boc deprotection.

Protocol: Acid-Catalyzed Boc Deprotection [4]

  • Dissolve tert-Butyl (isoxazol-3-ylmethyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine, (isoxazol-3-yl)methanamine.

Causality and Considerations:

  • Choice of Acid: TFA is effective but corrosive and requires careful removal. HCl in dioxane is a common alternative that yields the hydrochloride salt directly. Milder reagents like aqueous phosphoric acid can be used if other acid-sensitive groups are present.[6]

  • Scavengers: The intermediate tert-butyl cation is an electrophile and can alkylate nucleophilic residues (e.g., thiols, electron-rich aromatics) on complex substrates. The addition of scavengers like triethylsilane or anisole can mitigate these side reactions.[5]

The Isoxazole Core: Ring-Opening Strategies

The isoxazole ring is an aromatic heterocycle, but the inherent weakness of the N-O bond makes it susceptible to cleavage under various conditions. This reactivity transforms the stable isoxazole into valuable, highly functionalized intermediates.[1][7]

  • Transition Metal Catalysis: Catalysts based on iron, ruthenium, gold, or silver can promote the cleavage of the N-O bond.[1][8] This typically generates a reactive nitrene or β-nitrile carbonyl intermediate, which can undergo subsequent annulation or cycloaddition reactions to form other heterocycles like pyrroles or pyridines.[1]

  • Photochemistry: Isoxazoles can undergo light-activated ring opening, providing a catalyst-free method for generating reactive species. This property has been explored for applications in chemoproteomics as an embedded photo-crosslinker.[2]

  • Reductive Cleavage: Electron capture by the isoxazole ring can trigger the dissociation of the N-O bond, leading to a ring-opened diradical species.[7]

  • Electrophilic Attack: Treatment with an electrophilic fluorinating agent like Selectfluor can induce a ring-opening fluorination cascade, yielding α-fluorocyanoketones.[9]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of tert-Butyl (isoxazol-3-ylmethyl)carbamate is as a versatile building block for introducing the 3-(aminomethyl)isoxazole scaffold into bioactive molecules. This motif is prevalent in medicinal chemistry.

Role as a Key Building Block

After Boc deprotection, the resulting primary amine serves as a nucleophilic handle for a wide range of chemical transformations, including:

  • Acylation to form amides.

  • Formation of ureas and thioureas.

  • Reductive amination.

  • Sulfonamide synthesis.

  • Alkylation reactions.

This versatility allows for its incorporation as a linker or pharmacophore fragment in drug candidates.

applications start tert-Butyl (isoxazol-3-ylmethyl)carbamate intermediate (Isoxazol-3-yl)methanamine (Free Amine) start->intermediate Boc Deprotection app1 Kinase Inhibitors intermediate->app1 Coupling with Electrophilic Core app2 Peptidomimetics intermediate->app2 Amide Bond Formation app3 Other Bioactive Molecules intermediate->app3 Further Functionalization

Sources

Exploratory

tert-Butyl (isoxazol-3-ylmethyl)carbamate CAS number 1526819-98-6

An In-Depth Technical Guide to tert-Butyl (isoxazol-3-ylmethyl)carbamate (CAS 1526819-98-6): A Key Building Block in Modern Medicinal Chemistry Abstract tert-Butyl (isoxazol-3-ylmethyl)carbamate (CAS RN 1526819-98-6) is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl (isoxazol-3-ylmethyl)carbamate (CAS 1526819-98-6): A Key Building Block in Modern Medicinal Chemistry

Abstract

tert-Butyl (isoxazol-3-ylmethyl)carbamate (CAS RN 1526819-98-6) is a bifunctional synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. This molecule strategically combines two critical chemical motifs: the biologically active isoxazole heterocycle and the synthetically versatile tert-butoxycarbonyl (Boc)-protected primary amine. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its application as a pivotal intermediate in the construction of complex, high-value molecules for drug discovery. By elucidating the synergy between its constituent parts, this document serves as a resource for researchers and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction to the Core Molecular Scaffolds

The value of tert-butyl (isoxazol-3-ylmethyl)carbamate as a synthetic intermediate is derived directly from the proven utility of its two primary structural components: the isoxazole ring and the Boc-protected amine.

The Isoxazole Moiety: A Privileged Heterocycle

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups allow it to engage in diverse interactions with biological targets.[1] Consequently, the isoxazole core is found in numerous approved drugs and clinical candidates.[2][3] This scaffold imparts a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, making it a highly attractive component in the design of novel therapeutics.[4][5] Isoxazole-containing compounds have been successfully developed as treatments for a range of conditions, from bacterial infections (e.g., Sulfamethoxazole) to neurological disorders and cancer.[1][2][6]

The tert-Butoxycarbonyl (Boc) Protecting Group: A Cornerstone of Synthesis

In multi-step organic synthesis, the reversible masking of reactive functional groups is a fundamental strategy. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robust stability across a broad range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[7][8] Its key advantage lies in its selective and facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA), which generates volatile byproducts.[9][10] This orthogonality with other common protecting groups (e.g., Fmoc, Cbz) is critical for complex synthetic routes, particularly in peptide and pharmaceutical synthesis.[7] The use of Boc-protected amines enables chemists to precisely control reaction sequences and build complex molecular architectures with high yields.[8]

Synergy in CAS 1526819-98-6

tert-Butyl (isoxazol-3-ylmethyl)carbamate represents a ready-to-use intermediate that combines the therapeutic potential of the isoxazole ring with the synthetic flexibility of a Boc-protected amine. It provides a stable platform where the amine is masked, allowing for modifications on the isoxazole ring or other parts of a larger molecule. Subsequently, the amine can be deprotected to serve as a key linkage point for building diversity, such as forming amides, ureas, or sulfonamides, making it an invaluable tool for constructing libraries of potential drug candidates.

Physicochemical and Structural Data

The fundamental properties of tert-Butyl (isoxazol-3-ylmethyl)carbamate are summarized below.

PropertyValueSource(s)
CAS Registry Number 1526819-98-6[11]
Molecular Formula C₉H₁₄N₂O₃[11]
Molecular Weight 198.22 g/mol [11]
2D Structure
Boiling Point Data Not Available
Melting Point Data Not Available
Solubility Data Not Available

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl (isoxazol-3-ylmethyl)carbamate is a straightforward process rooted in fundamental and reliable organic chemistry transformations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary precursors: isoxazole-3-methanamine and the Boc-group donor, di-tert-butyl dicarbonate (Boc₂O). This approach isolates the synthesis into two key challenges: the formation of the core isoxazole amine and the subsequent protection step.

G cluster_precursors Precursors TM Target Molecule tert-Butyl (isoxazol-3-ylmethyl)carbamate (CAS 1526819-98-6) FGID Functional Group Interconversion (Carbamate Formation) TM->FGID P1 Isoxazole-3-methanamine FGID->P1 P2 Di-tert-butyl dicarbonate (Boc₂O) FGID->P2

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Protocol: Boc Protection

This protocol describes the N-protection of isoxazole-3-methanamine. This procedure is a self-validating system; successful synthesis relies on careful control of stoichiometry and reaction monitoring.

Materials:

  • Isoxazole-3-methanamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve isoxazole-3-methanamine (1.0 eq) in anhydrous DCM. The choice of an anhydrous solvent is critical to prevent hydrolysis of the Boc anhydride.

  • Base Addition: Add TEA or DIPEA (1.2 eq) to the solution. The base acts to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.[7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This step is crucial to moderate the exothermic reaction and minimize potential side reactions.

  • Reagent Addition: Slowly add a solution of Boc₂O (1.05 eq) in DCM to the cooled amine solution. A slight excess of Boc₂O ensures complete consumption of the starting amine.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible. This provides a real-time validation of reaction completion.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. These washes remove unreacted acid and base, purifying the crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel to obtain pure tert-butyl (isoxazol-3-ylmethyl)carbamate.

Mechanism of N-Boc Protection

The reaction proceeds via a well-established nucleophilic acylation mechanism.

G Mechanism of Boc Protection cluster_mech Mechanism of Boc Protection Amine R-NH₂ Boc2O Boc-O-Boc Amine->Boc2O Nucleophilic Attack Intermediate Tetrahedral Intermediate Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse LeavingGroup ⁻O-Boc + H⁺ Intermediate->LeavingGroup Byproducts CO₂ + t-BuOH LeavingGroup->Byproducts Decomposition

Caption: Simplified mechanism of Boc protection of an amine.

The primary amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[12] This forms a transient tetrahedral intermediate.[10] The intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion readily decomposes into carbon dioxide gas and a tert-butoxide anion, which is then protonated by the newly formed carbamate or neutralized by the added base.[10][12]

Applications in Drug Discovery and Development

The primary utility of this compound is as an adaptable intermediate for the synthesis of more complex molecules targeting a variety of diseases.

A Versatile Handle for Molecular Elaboration

The molecule offers two points for chemical modification:

  • The Amine: Following Boc deprotection, the resulting primary amine is a powerful nucleophile. It can be readily acylated to form amides, reacted with isocyanates to form ureas, or sulfonylated to form sulfonamides. This is a common strategy for linking the isoxazole "warhead" to a larger scaffold designed to provide target specificity.

  • The Isoxazole Ring: The ring itself can be functionalized, though this is less common once the side chain is in place. More often, it serves as a core structural element that fits into a specific protein binding pocket.

Logical Workflow in Discovery Chemistry

The typical workflow for utilizing this building block in a drug discovery program involves a deprotection step followed by a coupling reaction to generate a library of analogs for screening.

G Start Start: CAS 1526819-98-6 Deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Amine Intermediate: Isoxazole-3-methanamine Deprotection->Amine Coupling Step 2: Parallel Synthesis (Amide Coupling, Urea Formation, etc.) Amine->Coupling Library Compound Library (Final Products) Coupling->Library Screening Step 3: Biological Screening (HTS, SAR Studies) Library->Screening

Caption: Typical drug discovery workflow using the title compound.

This approach was implicitly used in the development of novel inhibitors for targets such as FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[6] In such syntheses, an isoxazole amine core is coupled to another aromatic system to produce the final active pharmaceutical ingredient.[6]

Analytical Characterization

Quality control and structural confirmation are achieved using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A doublet around 4.3-4.4 ppm would represent the two methylene (-CH₂-) protons, coupled to the NH proton. Signals for the isoxazole ring protons would appear in the aromatic region, typically between 6.0 and 9.0 ppm. A broad singlet for the N-H proton would also be present.

    • ¹³C NMR: Key signals would include the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), the methylene carbon (~35-40 ppm), and carbons of the isoxazole ring (~100-160 ppm).

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the expected protonated molecular ion peak would be [M+H]⁺ at m/z 199.22.

  • Chromatography: Reaction progress and final purity can be assessed using TLC on silica gel plates with a mobile phase such as ethyl acetate/hexanes. Purity can be quantified using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of water and acetonitrile.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, standard laboratory precautions should be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.

Conclusion

tert-Butyl (isoxazol-3-ylmethyl)carbamate is more than a simple chemical; it is an enabling tool for medicinal chemistry. By providing a stable, pre-functionalized isoxazole core, it streamlines the synthesis of complex molecular architectures. Its straightforward preparation, combined with the proven biological relevance of the isoxazole scaffold and the synthetic utility of the Boc protecting group, establishes CAS 1526819-98-6 as a valuable and strategic building block for the development of next-generation therapeutics.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery.
  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery.
  • Asian Journal of Research in Chemistry. (2011, May 25). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10(1).
  • PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • ACS Publications. (2006, September 9). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • BenchChem. (n.d.). The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols.
  • IUCr. (2025, May 2). tert-Butyl carbamate. Retrieved from Google Search.

  • SAR Publication. (2023, February 23). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
  • ResearchGate. (2025, August 8). (PDF) tert-Butyl carbamate. Retrieved from Google Search.

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • PMC. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
  • ChemBK. (2024, April 9). tert-Butyl (5-aMinobenzo[d]isoxazol-3-yl)carbaMate. Retrieved from [Link]

  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Google Patents. (n.d.). US8883783B2 - Solid forms comprising N-(5-tert-butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][7]benzothiazol-2-yl]phenyl}urea, compositions thereof, and uses. Retrieved from

  • (n.d.). synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
  • CAS Common Chemistry. (n.d.). 3,5-Dichloro-4-hydroxybenzenesulfonic acid. Retrieved from [Link]

  • PMC. (n.d.). tert-Butyl carbamate. Retrieved from Google Search.

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Common Organic Chemistry. (2016, February 11). WO 2016/020526 A1. Retrieved from [Link]

  • Google Patents. (n.d.). US10961241B2 - Chemical compounds.
  • PubChem - NIH. (n.d.). CID 131986912 | C47H44Cl2FN7O7. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubMed. (2015, August 1). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Retrieved from [Link]

Sources

Foundational

Structure and Synthesis of Isoxazole-Containing Carbamates: A Technical Guide for Drug Development

Executive Summary The hybridization of the isoxazole scaffold with a carbamate linkage represents a privileged structural motif in modern medicinal chemistry. Isoxazoles offer a robust, metabolically stable five-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of the isoxazole scaffold with a carbamate linkage represents a privileged structural motif in modern medicinal chemistry. Isoxazoles offer a robust, metabolically stable five-membered aromatic core that acts as an effective bioisostere for amides and esters, while carbamates provide a proteolytically resistant bridge capable of fine-tuning lipophilicity and target engagement[1]. This technical guide explores the structural rationale behind this pharmacophore, detailing the causality of its design in drug discovery, and provides validated synthetic methodologies for its construction.

Structural Rationale & Pharmacophore Dynamics

The design of isoxazole-containing carbamates is driven by the need to balance target affinity with pharmacokinetic (PK) stability.

  • The Isoxazole Core : Comprising adjacent nitrogen and oxygen atoms (1,2-oxazole), this heterocycle provides dual hydrogen-bond acceptors. Its unique dipole moment enhances binding affinity in highly polarized protein pockets, making it a staple in the design of anti-inflammatory, anticancer, and antimicrobial agents[1].

  • The Carbamate Linkage : The -NH(CO)O- functional group is structurally intermediate between an amide and an ester. It is significantly more stable toward hydrolytic enzymes (e.g., esterases) than standard esters, yet offers greater conformational flexibility and membrane permeability than amides.

  • Causality in Design (Case Study) : The development of Lysophosphatidic Acid Receptor 1 (LPA1) antagonists highlights the utility of this hybrid. Early candidates featuring an N-carbamate isoxazole moiety demonstrated potent in vitro activity but suffered from severe metabolic lability in humans, rapidly cleaving to an inactive amino-isoxazole[2]. To circumvent this, researchers synthesized "reverse" O-alkyl carbamate isoxazoles. This structural inversion eliminated the metabolic liability while retaining low-nanomolar antagonist potency, directly enabling the advancement of next-generation clinical candidates[2].

Pharmacophore Isox Isoxazole Core (H-bond Acceptor, Metabolic Stability) Hybrid Isoxazole-Carbamate Hybrid Pharmacophore Isox->Hybrid Bioisosteric Scaffold Carb Carbamate Linker (Proteolytic Resistance, Lipophilicity Tuning) Carb->Hybrid Structural Bridge Apps Drug Discovery (LPA1 Antagonists, Anticancer, Antimicrobial) Hybrid->Apps Target Engagement

Fig 1: Pharmacophore logic illustrating the synergistic properties of isoxazole-carbamate hybrids.

Synthetic Methodologies: Strategic Workflows

The synthesis of isoxazole-carbamates generally follows one of two divergent pathways, dictated by the availability of starting materials and the desired orientation of the carbamate linkage (N-linked vs. O-linked).

  • Route A: 1,3-Dipolar Cycloaddition & Carbamoylation This route is optimal for synthesizing O-carbamates or when building the isoxazole core de novo. It relies on the regioselective 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from an oxime) and a terminal alkyne or alkene[3]. The resulting hydroxy-isoxazole or amino-isoxazole is subsequently reacted with an isocyanate or chloroformate.

  • Route B: Curtius Rearrangement of Isoxazole-Carboxylic Acids When N-linked carbamates are required, starting from commercially available isoxazole-carboxylic acids is highly efficient. The Curtius rearrangement, facilitated by diphenylphosphoryl azide (DPPA), converts the carboxylic acid directly to an isocyanate intermediate via an acyl azide. Trapping this isocyanate with an alcohol yields the target carbamate in a single pot[4].

SyntheticWorkflow Start1 Aldehyde / Oxime Step1A 1,3-Dipolar Cycloaddition Chloramine-T, Alkyne Start1->Step1A Start2 Isoxazole Carboxylic Acid Step1B Curtius Rearrangement DPPA, Et3N, Heat Start2->Step1B Inter1 Amino/Hydroxy-Isoxazole Step1A->Inter1 Inter2 Isoxazole Isocyanate (In Situ) Step1B->Inter2 Step2A Carbamoylation Chloroformate / Isocyanate Inter1->Step2A Step2B Alcohol Trapping R-OH addition Inter2->Step2B Product Isoxazole-Containing Carbamate Step2A->Product Step2B->Product

Fig 2: Divergent synthetic workflows for isoxazole-carbamates via cycloaddition or rearrangement.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Isoxazolyl Carbamates via Curtius Rearrangement

Causality & Logic: Utilizing DPPA avoids the use of harsh reagents like thionyl chloride and sodium azide, which can degrade sensitive functional groups on the isoxazole ring. The reaction is driven forward by the entropically favorable expulsion of nitrogen gas[4].

  • Step 1 : Dissolve the isoxazole-carboxylic acid (1.0 equiv) in anhydrous toluene under an inert argon atmosphere.

  • Step 2 : Add triethylamine (1.2 equiv) and the desired alcohol (e.g., phenol or tert-butanol, 1.5 equiv). Stir for 10 minutes at room temperature to ensure complete deprotonation of the acid.

  • Step 3 : Dropwise add diphenylphosphoryl azide (DPPA, 1.1 equiv).

  • Step 4 : Gradually heat the mixture to 90°C. Self-Validation : The reaction progress is visually confirmed by the steady evolution of N₂ gas bubbles in the solution.

  • Step 5 : Maintain heating for 4-6 hours until gas evolution ceases and TLC (UV detection) confirms the complete consumption of the starting acid.

  • Step 6 : Cool to room temperature, wash with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Protocol 2: Regioselective 1,3-Dipolar Cycloaddition & O-Carbamoylation

Causality & Logic: Chloramine-T acts as a mild, controlled oxidant to generate the nitrile oxide intermediate in situ. This slow generation is critical; if the nitrile oxide accumulates, it will rapidly dimerize into an unwanted furoxan byproduct[3].

  • Step 1 (Cycloaddition) : Dissolve the starting oxime (1.0 equiv) and a terminal alkyne (1.2 equiv) in a 1:1 mixture of tert-butanol and water.

  • Step 2 : Add Chloramine-T trihydrate (1.1 equiv) in small portions over 30 minutes. Stir at room temperature for 12 hours.

  • Step 3 : Extract the resulting hydroxy-isoxazole with ethyl acetate. Self-Validation : Regioselectivity (3,5-disubstitution over 3,4-disubstitution) is confirmed via ¹H-NMR; the isolated C4-H proton of the isoxazole ring will appear as a distinct, sharp singlet between 6.0–7.0 ppm[3].

  • Step 4 (Carbamoylation) : Dissolve the purified hydroxy-isoxazole in anhydrous dichloromethane (DCM). Add a catalytic amount of DMAP (0.1 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • Step 5 : Cool to 0°C and dropwise add the desired isocyanate (1.1 equiv). Stir for 2 hours, warming to room temperature, then quench with water and purify.

Quantitative Data: Physicochemical & Biological Profiling

The structural orientation of the carbamate linkage drastically impacts the pharmacokinetic profile of the resulting molecule. Table 1 summarizes the structure-activity relationship (SAR) data derived from the optimization of LPA1 antagonists, illustrating the critical shift from N-linked to O-linked carbamates to achieve clinical viability[2].

Table 1: SAR and Metabolic Profiling of Isoxazole-Carbamate Linkages in LPA1 Antagonists

Scaffold TypeLinkage ModificationLPA1 Antagonist Potency (Kb)Human Metabolic StabilityPrimary Pharmacological Liability
Phenyl IsoxazoleN-Carbamate (Standard)< 10 nMLow (Rapid cleavage)High in vivo clearance to inactive amine
Phenyl IsoxazoleO-Alkyl Carbamate (Reverse)< 10 nMHighPoor aqueous solubility (<1 µg/mL)
Pyridyl IsoxazoleO-Carbamate~ 2.5 nMHighTransporter inhibition (OATP1B1)

Data synthesized from the multiparameter optimization of LPA1 clinical candidates[2].

References

  • Title : The synthetic and therapeutic expedition of isoxazole and its analogs Source : PMC (nih.gov) URL :[Link]

  • Title : Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : The synthesis of isoxazolyl- and isothiazolylcarbamides exhibiting antitumor activity Source : ResearchGate URL : [Link]

  • Title : Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media Source : PMC (nih.gov) URL :[Link]

Sources

Exploratory

Engineering N-Boc Protected Isoxazole Derivatives: Synthetic Strategies and Biological Profiling

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged pharmacophore in modern drug discovery[1]. Its unique electronic distribution allows it to pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged pharmacophore in modern drug discovery[1]. Its unique electronic distribution allows it to participate in diverse hydrogen-bonding networks, making it a critical structural motif in antimicrobial, anticancer, and neuroprotective agents[2]. However, synthesizing highly functionalized isoxazoles often requires harsh oxidative or basic conditions that threaten sensitive functional groups. The strategic incorporation of the tert-butyloxycarbonyl (N-Boc) protecting group not only shields these vulnerable amines during complex syntheses but also significantly modulates the lipophilicity and cellular permeability of the resulting derivatives, often yielding compounds with potent intrinsic biological activity[3][4].

This technical guide explores the dual role of N-Boc protected isoxazole derivatives as both versatile synthetic intermediates and biologically active therapeutic candidates, providing field-validated protocols and mechanistic insights for drug development professionals.

The Strategic Rationale for N-Boc Protection in Isoxazole Chemistry

In the synthesis of complex isoxazole hybrids, protecting group chemistry is not merely a defensive measure; it is a strategic enabler. The N-Boc group is preferred over alternatives like Fmoc or Cbz for several mechanistic reasons:

  • Steric Shielding and Chemical Stability : The bulky tert-butyl moiety provides excellent steric hindrance, protecting secondary and primary amines from unwanted N-alkylation or N-oxidation during the generation of nitrile oxides[4]. Furthermore, it is stable under catalytic hydrogenation and basic cross-coupling conditions.

  • Prevention of Dehalogenation : In the synthesis of isoxazole-pyrrole hybrids (e.g., CK1 kinase inhibitors), using unprotected pyrroles during Suzuki-Miyaura coupling results in extensive dehalogenation. N-Boc protection of the pyrrole nitrogen withdraws electron density, stabilizing the carbon-halogen bond and facilitating successful palladium-catalyzed coupling[5].

  • Pharmacokinetic Modulation (Prodrug Potential) : While often removed to yield the free amine, retaining the N-Boc group increases the molecule's partition coefficient (LogP). This lipophilic enhancement can improve passive diffusion across bacterial cell walls or the blood-brain barrier, allowing the N-Boc derivative to act as a biologically active entity or a prodrug[3].

Biological Activity Profiles of N-Boc Isoxazole Derivatives

N-Boc protected isoxazoles and their immediate derivatives exhibit a remarkably broad spectrum of biological activities. By tuning the substituents at the 3, 4, and 5 positions of the isoxazole ring, researchers have successfully targeted various pathogenic and oncogenic pathways.

Antimicrobial and Antifungal Activity

Amino acid-derived isoxazoles have shown significant promise against resistant bacterial strains. For instance, N-Boc-amino acid-(N'-benzoyl) hydrazides and their corresponding isoxazole complexes demonstrate potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with efficacies comparable to standard antibiotics like ampicillin[3]. The N-Boc group enhances the lipophilicity required to penetrate the thick peptidoglycan layer of Gram-positive bacteria.

Kinase Inhibition and Anticancer Efficacy

Isoxazole derivatives are highly effective as competitive inhibitors of ATP-binding sites in kinases. A prominent example is the targeting of Casein Kinase 1 delta (CK1δ), a regulator of circadian rhythms and cell division. 3,4-diaryl-isoxazole-based CK1 inhibitors, modified with N-Boc protected chiral pyrrolidine scaffolds, exhibit nanomolar inhibitory concentrations[5]. Additionally, N-Boc alkynes have been utilized to synthesize 5-arylisoxazole-3-carboxylic acid derivatives, which act as potent Histone Deacetylase 3 (HDAC3) inhibitors, inducing apoptosis in cancer cell lines[6].

Quantitative Biological Data Summary

Table 1: Biological Activity of Key Isoxazole Derivatives and Intermediates

Compound ClassPrimary Target / PathogenObserved Activity (IC50 / MIC)Key Structural FeatureReference
N-Boc-amino acid hydrazides S. aureus, E. coliComparable to AmpicillinN-Boc lipophilic tail[3]
3,4-diaryl-isoxazoles Protein Kinase CK1δ~0.033 µMChiral pyrrolidine scaffold[5]
5-arylisoxazole-3-carboxylic acids HDAC3 EnzymePotent inhibition (85% yield synthesis)Synthesized via N-Boc alkyne[6]
Aminoisoxazoles (ABT-418 analogs) Neurological ReceptorsNootropic bioisostereCleaved N-Boc to free amine[4]

Mechanistic Pathways & Structural Workflows

Synthesis via [3+2] Cycloaddition

The most robust method for constructing the isoxazole core is the regioselective [3+2] cycloaddition of a nitrile oxide with an alkyne or enamine[1]. When starting from N-Boc protected amino acids, the nitrile oxide must be generated in situ to prevent its rapid dimerization into inactive furoxans[4].

Synthesis A N-Boc Amino Acid B N-Boc Chloroxime (Intermediate) A->B Oxidation & Chlorination C Nitrile Oxide (In situ generation) B->C Base (e.g., Na2CO3) E N-Boc Aminoisoxazole [3+2] Cycloaddition C->E Cycloaddition D Alkyne / Enamine D->E Dipolarophile

Workflow for the [3+2] cycloaddition synthesis of N-Boc aminoisoxazoles.

Target Interaction: CK1δ Kinase Inhibition

The biological activity of isoxazole-based kinase inhibitors relies on precise spatial orientation within the ATP-binding pocket. The isoxazole core acts as a rigid scaffold, directing functional groups (like pyrrolidines) to form critical hydrogen bonds with residues such as Asp-91 and Ile-15[5].

Mechanism Ligand Isoxazole Derivative Target CK1δ Kinase Domain Ligand->Target Binds ATP site Interaction1 Ribose Pocket Binding (Asp-91) Target->Interaction1 Scaffold Packing Interaction2 H-Bonding (Ile-15) Target->Interaction2 N-terminal Lobe Outcome Kinase Inhibition & Apoptosis Induction Interaction1->Outcome Interaction2->Outcome

Binding mechanism of isoxazole-based inhibitors to the CK1δ kinase domain.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success and biological readout.

Protocol 1: Multigram Synthesis of N-Boc Aminoisoxazoles via In Situ Nitrile Oxide Generation

Adapted from base-promoted methodologies for peptidomimetic building blocks[4].

Rationale & Causality: Isolating nitrile oxides is highly inefficient due to their propensity to dimerize. This protocol uses a mild base (Na₂CO₃) in a biphasic system to slowly generate the nitrile oxide from an N-Boc chloroxime in the presence of an alkyne. This ensures that the reactive dipole is consumed by the cycloaddition immediately upon formation, maximizing yield while preserving the acid-sensitive N-Boc group.

Step-by-Step Methodology:

  • Chloroxime Preparation: Dissolve the N-Boc protected oxime (1.0 eq) in N,N-dimethylformamide (DMF). Cool to 0 °C. Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the oxime spot disappears. Mass spectrometry should confirm a +34 Da shift with a characteristic 3:1 isotopic pattern indicative of chlorine incorporation.

  • Cycloaddition Setup: Transfer the crude N-Boc chloroxime to a solvent mixture of THF and H₂O (1:1 v/v). Add the terminal alkyne (1.2 eq).

  • In Situ Generation: Slowly add solid Na₂CO₃ (1.5 eq) to the vigorously stirring mixture at room temperature.

    • Causality: The biphasic THF/H₂O system moderates the basicity of Na₂CO₃, preventing premature degradation of the N-Boc group while facilitating steady nitrile oxide generation[6].

  • Workup and Purification: Stir for 12 hours. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

    • Self-Validation Checkpoint: ¹H-NMR should reveal a distinct singlet around δ 6.0 - 6.5 ppm, corresponding to the isolated C4-proton of the newly formed isoxazole ring.

Protocol 2: In Vitro Antimicrobial Screening (MIC Determination)

Utilized for evaluating N-Boc-amino acid hydrazide isoxazole derivatives[3].

Rationale & Causality: Because N-Boc derivatives are highly lipophilic, they can precipitate in standard aqueous media, leading to false-negative efficacy results. This protocol utilizes a standardized broth microdilution method with a DMSO co-solvent and a resazurin viability dye to provide an unambiguous, colorimetric self-validation of bacterial inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the N-Boc isoxazole derivative in 100% DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent solvent-induced toxicity.

    • Control Setup: Include a positive control (Ampicillin), a negative control (2% DMSO in broth), and a sterility control (broth only).

  • Inoculation: Adjust the bacterial suspension (S. aureus or E. coli) to a 0.5 McFarland standard. Inoculate each well to achieve a final concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate the plate at 37 °C for 18 hours. Add 10 µL of Resazurin dye (0.015% aqueous solution) to each well and incubate for an additional 2 hours.

    • Self-Validation Checkpoint: Resazurin acts as an electron acceptor. If bacteria are viable, they reduce the blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is strictly defined as the lowest concentration well that remains visually blue, confirming total inhibition of bacterial respiration.

Conclusion and Future Perspectives

The synthesis of N-Boc protected isoxazole derivatives represents a masterclass in balancing chemical stability with biological utility. By leveraging the N-Boc group, chemists can navigate the harsh oxidative and basic conditions required for [3+2] cycloadditions and cross-coupling reactions without compromising delicate amine functionalities[4][5]. Beyond its role as a transient synthetic shield, the N-Boc moiety actively contributes to the pharmacological profile of these molecules, enhancing lipophilicity and enabling potent antimicrobial and kinase-inhibitory activities[3][6]. Future drug development efforts will likely focus on exploiting these protected intermediates as prodrugs, utilizing the tumor microenvironment or specific bacterial enzymes to trigger localized deprotection and targeted therapeutic release.

References

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives Source: MDPI (Molecules) URL:[Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances (ResearchGate) URL:[Link]

  • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles Source: PMC (National Institutes of Health) URL:[Link]

  • Construction of Isoxazole ring: An Overview Source: Nano Bio Letters URL:[Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds Source: PMC / MDPI (Pharmaceuticals) URL:[Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics Source: RSC Advances URL:[Link]

Sources

Foundational

Spectroscopic Characterization of tert-Butyl (isoxazol-3-ylmethyl)carbamate: An In-Depth Technical Guide

Executive Summary Accurate structural verification is the cornerstone of robust drug development and synthetic methodology. tert-Butyl (isoxazol-3-ylmethyl)carbamate (CAS: 1526819-98-6), frequently designated as Boc-1-H,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural verification is the cornerstone of robust drug development and synthetic methodology. tert-Butyl (isoxazol-3-ylmethyl)carbamate (CAS: 1526819-98-6), frequently designated as Boc-1-H, is a highly valuable building block used in the synthesis of complex peptidomimetics and bioactive therapeutics[1]. Because the isoxazole core serves as a bioisostere for amides and esters in medicinal chemistry, ensuring the purity and structural integrity of its derivatives is critical[1].

This whitepaper provides an authoritative, field-proven guide to the spectroscopic data (NMR, MS, and IR) of tert-Butyl (isoxazol-3-ylmethyl)carbamate. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; it details the causality behind the observed spectroscopic signals and establishes self-validating experimental protocols to ensure absolute data trustworthiness.

Spectroscopic Workflow & Methodology

To ensure high-fidelity data acquisition, a systematic workflow must be employed. The following diagram outlines the critical path from sample preparation to data verification.

Workflow A Compound Synthesis & Purification B Sample Preparation (DMSO-d6 / MeOH) A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D Mass Spectrometry (ESI/APCI) B->D E IR Spectroscopy (ATR-FTIR) B->E F Data Integration & Verification C->F D->F E->F

Spectroscopic analysis workflow for tert-Butyl (isoxazol-3-ylmethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the regiochemistry of the isoxazole substitution and the integrity of the Boc-protected amine[1].

1 H NMR Analysis & Mechanistic Causality

Solvent Choice: DMSO- d6​ is specifically chosen over CDCl 3​ because its strong hydrogen-bonding capability prevents rapid chemical exchange of the carbamate N-H proton, sharpening the signal and allowing it to be clearly observed[1].

  • Isoxazole H-5 ( δ 8.79, m, 1H): The proton at the 5-position is profoundly deshielded. This is caused by the strong inductive electron-withdrawing effect of the adjacent oxygen atom combined with the aromatic ring current of the heterocycle[1]. The multiplet nature arises from long-range unresolved coupling to the H-4 proton.

  • Carbamate N-H ( δ 7.43–7.35, brs, 1H): This broad singlet is a hallmark of the carbamate group. The line broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus (spin I = 1)[1].

  • Isoxazole H-4 ( δ 6.42, s, 1H): The proton at the 4-position is significantly more shielded than H-5. Because it is β to the heteroatoms, it resides in a region of higher π -electron density within the isoxazole ring[1].

  • Methylene CH 2​ ( δ 4.20–4.19, m, 2H): Sandwiched between the electron-withdrawing isoxazole ring and the carbamate nitrogen, these protons are shifted downfield. The multiplet splitting is due to vicinal coupling with the adjacent N-H proton[1].

  • Boc tert-Butyl ( δ 1.39, s, 9H): A highly intense, sharp singlet representing the three equivalent methyl groups of the tert-butyl moiety[1].

13 C NMR Analysis & Mechanistic Causality

The 13 C NMR spectrum confirms the carbon framework, showcasing seven distinct carbon environments[1].

  • δ 161.5 (Isoxazole C-3): Deshielded due to its sp2 nature and direct attachment to the nitrogen atom[1].

  • δ 159.8 (Isoxazole C-5): Highly deshielded by the adjacent electronegative oxygen atom[1].

  • δ 155.7 (Carbamate C=O): This shift is diagnostic for a Boc-protected amine. It is shielded relative to a ketone (~200 ppm) due to resonance delocalization from the nitrogen lone pair into the carbonyl π∗ antibonding orbital[1].

  • δ 103.8 (Isoxazole C-4): The most shielded sp2 carbon in the ring, consistent with the electron density distribution in 3-substituted isoxazoles[1].

  • δ 78.3 (Boc Quaternary Carbon): Characteristic shift for the heavily substituted, oxygen-bound carbon of the tert-butyl group[1].

  • δ 35.5 (Methylene CH 2​ ): Shifted downfield by the adjacent nitrogen and aromatic ring[1].

  • δ 28.2 (Boc Methyl Carbons): Represents the three equivalent methyl carbons[1].

Mass Spectrometry (MS) & Fragmentation Pathways

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode is ideal for ionizing this compound without excessive degradation[1]. Boc-protected amines exhibit highly predictable, thermodynamically driven in-source fragmentation pathways.

Mechanistic Fragmentation Causality:
  • Intact Ion: The protonated molecular ion [M+H]+ is observed at m/z 199.1 (Calculated exact mass: 198.10)[1].

  • Loss of Isobutylene: The application of collision energy induces a McLafferty-type rearrangement or direct elimination, losing the tert-butyl group as neutral isobutylene (-56 Da) to yield a carbamic acid intermediate at m/z 143.1.

  • Decarboxylation: The unstable carbamic acid rapidly loses carbon dioxide (-44 Da) to yield the free primary amine fragment at m/z 99.1.

Fragmentation M [M+H]+ m/z 199.1 (Intact Molecular Ion) F1 [M+H - C4H8]+ m/z 143.1 (Loss of Isobutylene) M->F1 - 56 Da (Isobutylene) F2 [M+H - C5H8O2]+ m/z 99.1 (Loss of Boc) M->F2 - 100 Da (Boc group) F1->F2 - 44 Da (CO2) F3 Isoxazol-3-ylmethylium m/z 82.0 (Ring Cleavage/Loss of NH3) F2->F3 - 17 Da (NH3)

ESI-MS positive mode fragmentation pathway for tert-Butyl (isoxazol-3-ylmethyl)carbamate.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal validation of the functional groups:

  • ~3350 cm −1 (N-H Stretch): Appears as a sharp, medium-intensity peak characteristic of a secondary carbamate.

  • 2975 - 2930 cm −1 (C-H Stretch): Aliphatic stretching characteristic of the tert-butyl methyl groups.

  • ~1695 cm −1 (C=O Stretch): The carbamate carbonyl absorbs at a lower frequency than a typical ester (~1735 cm −1 ). Causality: The nitrogen lone pair delocalizes into the carbonyl group, increasing single-bond character and lowering the stretching frequency.

  • ~1510 - 1600 cm −1 (C=N / C=C Stretch): Isoxazole ring breathing modes.

Self-Validating Experimental Protocols

To guarantee E-E-A-T standards, laboratories must employ self-validating protocols that inherently check for system suitability during acquisition.

Protocol A: Quantitative NMR Acquisition
  • Sample Prep: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity DMSO- d6​ (100 atom % D) containing 0.03% v/v TMS.

  • System Validation (Shimming): Perform 3D gradient shimming. Validation Check: Ensure the full width at half maximum (FWHM) of the TMS peak is 1.0 Hz. If broader, re-shim to prevent multiplet smearing.

  • Acquisition ( 1 H): Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of the tert-butyl protons for accurate integration.

  • Acquisition ( 13 C): Use a proton-decoupled sequence (zgpg30). Set D1 to 2-3 seconds. Acquire at least 512 scans to ensure the quaternary Boc carbon ( δ 78.3) achieves a Signal-to-Noise (S/N) ratio >10:1 .

Protocol B: LC-MS (ESI+) Acquisition
  • Mobile Phase: Solvent A: H 2​ O + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid. (Formic acid provides the protons necessary for efficient [M+H]+ formation).

  • System Validation: Inject a blank (MeOH) followed by a known calibrant (e.g., Reserpine) to verify mass accuracy ( 5 ppm error) and ensure no carryover.

  • Ionization Parameters: Capillary voltage at 3.0 kV; Desolvation temperature at 350 °C. Caution: Do not exceed 350 °C, as excessive heat can cause thermal deprotection of the Boc group prior to ionization.

Data Presentation Summaries

Table 1: 1 H NMR Data Summary (500 MHz, DMSO- d6​ ) [1]

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
8.79Multiplet (m)1HIsoxazole H-5
7.43 – 7.35Broad Singlet (brs)1HCarbamate N-H
6.42Singlet (s)1HIsoxazole H-4
4.20 – 4.19Multiplet (m)2HMethylene CH 2​
1.39Singlet (s)9HBoc tert-Butyl CH 3​

Table 2: 13 C NMR Data Summary (125 MHz, DMSO- d6​ ) [1]

Chemical Shift ( δ , ppm)Carbon TypeAssignment
161.5Quaternary ( sp2 )Isoxazole C-3
159.8Methine ( sp2 )Isoxazole C-5
155.7Quaternary ( sp2 )Carbamate C=O
103.8Methine ( sp2 )Isoxazole C-4
78.3Quaternary ( sp3 )Boc C-q
35.5Methylene ( sp3 )CH 2​
28.2Methyl ( sp3 )Boc tert-Butyl CH 3​

Conclusion

The spectroscopic characterization of tert-Butyl (isoxazol-3-ylmethyl)carbamate relies heavily on recognizing the distinct electronic environments created by the isoxazole heterocycle and the Boc protecting group. By understanding the causality behind the chemical shifts (e.g., the pronounced deshielding of isoxazole H-5) and employing self-validating acquisition protocols, researchers can confidently verify the structural identity and purity of this crucial medicinal chemistry building block[1].

References

  • [1] A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing. Royal Society of Chemistry. Available at:

Sources

Exploratory

High-Fidelity Integration of tert-Butyl (isoxazol-3-ylmethyl)carbamate in Advanced Drug Discovery

Executive Summary In the pursuit of optimizing pharmacokinetic profiles without compromising target affinity, the isoxazole core has emerged as a privileged scaffold in medicinal chemistry. Featured prominently in analge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimizing pharmacokinetic profiles without compromising target affinity, the isoxazole core has emerged as a privileged scaffold in medicinal chemistry. Featured prominently in analgesics, anti-inflammatories, and nootropic agents[1], isoxazoles offer superior metabolic stability compared to traditional esters and amides. By utilizing tert-butyl (isoxazol-3-ylmethyl)carbamate (CAS: 1526819-98-6), researchers gain immediate synthetic access to an orthogonally protected primary amine linked directly to an isoxazole ring. This technical guide details the physicochemical properties, commercial sourcing, and validated synthetic protocols necessary for integrating this building block into high-throughput drug discovery workflows.

Physicochemical Profiling & Commercial Sourcing

Before incorporating any building block into a scale-up campaign, it is critical to verify its structural parameters and supply chain reliability. The N-Boc (tert-butoxycarbonyl) protection ensures the amine remains unreactive during cross-coupling, alkylation, or peptide coupling of the isoxazole core, while permitting facile acidic deprotection (e.g., via TFA or HCl) later in the synthetic sequence[2].

Table 1: Physicochemical Parameters
ParameterValue
Compound Name tert-Butyl (isoxazol-3-ylmethyl)carbamate
CAS Registry Number 1526819-98-6[3]
Molecular Formula C9H14N2O3[3]
Molecular Weight 198.22 g/mol [3]
SMILES String O=C(OC(C)(C)C)NCC1=NOC=C1[3]
Table 2: Verified Commercial Suppliers

To ensure uninterrupted supply chains for scale-up manufacturing, the following vendors have been verified for commercial availability:

Supplier Product Identifier Purity / Notes
BLD Pharm BD4468331526819-98-6[3] Scale-up manufacturing & pre-packaged inventories[4]
Fluorochem F804081 95% Purity

| AK Scientific | 1526819-98-6[5] | Research-grade availability[5] |

Mechanistic Synthesis: The [3+2] Cycloaddition Pathway

While commercially available, understanding the de novo synthesis of tert-butyl (isoxazol-3-ylmethyl)carbamate is essential for isotopic labeling or custom derivative generation. The most robust method involves a base-promoted, metal-free [3+2]-cycloaddition of in situ generated nitrile oxides with alkynes[2].

Causality in Reaction Design

The synthesis begins with the oxidation of N-Boc amino alcohols to aldehydes, followed by oxime formation and subsequent chlorination using N-chlorosuccinimide to yield a chloroxime intermediate[6]. Treatment with a mild base (e.g., Et3N or NaHCO3) generates a highly reactive nitrile oxide[6].

Critical Parameter: The reaction must be performed under strict high dilution (substrate/solvent = 1/10 wt/v). If the concentration is too high, the nitrile oxide will rapidly dimerize into unwanted furoxan side-products rather than reacting with the alkyne[2].

The nitrile oxide undergoes a regioselective [3+2] cycloaddition with a TMS-protected alkyne to form a TMS-isoxazole intermediate (Boc-1-H-TMS)[2]. The final step requires the removal of the TMS group. Traditional desilylation agents (like TBAF) are highly basic and can degrade the sensitive isoxazole ring. Therefore, Potassium Bifluoride (KHF2) is selected. KHF2 provides a mild, self-buffering fluoride source that selectively cleaves the C-Si bond in a methanol/water mixture without compromising the acid-sensitive Boc carbamate[2].

Synthesis A N-Boc Amino Acid B Chloroxime Intermediate A->B Reduction & Oxidation C Nitrile Oxide (in situ) B->C Base (Et3N) D TMS-Alkyne [3+2] Cycloaddition C->D High Dilution E Boc-1-H-TMS Intermediate D->E F KHF2, MeOH/H2O Desilylation E->F G tert-Butyl (isoxazol-3-ylmethyl)carbamate F->G -TMSF

Metal-free [3+2] cycloaddition and KHF2-mediated desilylation workflow.

Experimental Protocol: KHF2-Promoted Desilylation

This protocol is designed as a self-validating system; the reaction remains homogeneous, and completion is cleanly tracked via the disappearance of the TMS signal (~0.3 ppm) in 1H NMR[2].

  • Preparation: Charge a 100 mL round-bottomed flask with a magnetic stir bar.

  • Substrate Addition: Add the TMS-protected isoxazole precursor (Boc-1-H-TMS) (5.5 g, 20.3 mmol) and dissolve in 25 mL of Methanol (MeOH)[2].

  • Catalyst Introduction: Add 5 mol% Potassium Bifluoride (KHF2) (80 mg, 1 mmol) along with a catalytic amount of water (100 μL)[2]. Causality Note: The trace water is strictly required to protonate the intermediate carbanion following fluoride attack on the silicon atom.

  • Reaction: Stir the resulting homogeneous solution vigorously for 24 hours at ambient temperature[2].

  • Validation: Monitor progress via NMR spectroscopy. The reaction is complete when the TMS peak is fully extinguished[2].

  • Workup: Evaporate the methanol solvent under reduced pressure. Dissolve the remaining residue in 50 mL of Ethyl Acetate (EtOAc)[2]. Wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield the pure product.

Applications in Drug Discovery & Peptidomimetics

The utility of tert-butyl (isoxazol-3-ylmethyl)carbamate extends far beyond simple ligation; it serves as a critical node in scaffold hopping and peptidomimetic design.

Bioisosteric Replacement

The isoxazole ring is a premier bioisostere for esters, amides, and other heterocycles. For instance, in the development of neurological agents, Abbott Laboratories developed ABT-418, a known nootropic agent[1]. Utilizing isoxazole building blocks allows medicinal chemists to rapidly synthesize ABT-418 bioisosteres, improving metabolic stability against esterases while maintaining the required hydrogen-bond acceptor profile for target binding[1].

Solid-Phase Peptide Synthesis (SPPS)

In the realm of antimicrobial peptides, inherent enzymatic degradation limits clinical translation. By mutating native oxazole or thiazole moieties to isoxazoles, researchers drastically enhance proteolytic stability[1]. The Boc-protected amine of our target compound can be converted to an Fmoc-protected derivative (e.g., Fmoc-AlaIso-OH) for seamless integration into standard SPPS workflows. Peptide chains can then be grown on Rink-amide resins using highly efficient TBTU/HOBt/DIPEA coupling systems[1].

Applications A tert-Butyl (isoxazol-3-ylmethyl)carbamate B Bioisosteric Replacement A->B Scaffold Hopping C Solid-Phase Peptide Synthesis A->C Fmoc Conversion D ABT-418 Nootropic Analogs B->D Pharmacophore Optimization E Protease-Resistant Antimicrobials C->E TBTU/HOBt/DIPEA Coupling

Integration of isoxazole building blocks into bioisosteric and SPPS pipelines.

References

  • [2] A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. Available at: [Link]

  • [1] A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics (Applications). RSC Publishing. Available at:[Link]

  • [6] A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. SciSpace. Available at: [Link]

Sources

Foundational

The Strategic Deployment of Isoxazole Derivatives in Modern Drug Discovery: A Mechanistic and Synthetic Whitepaper

Executive Summary: The Pharmacophore of Choice In the landscape of medicinal chemistry, the isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has emerged as a privileged scaffold. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore of Choice

In the landscape of medicinal chemistry, the isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has emerged as a privileged scaffold. Its unique physicochemical properties, characterized by a weak N-O bond, enable it to act as a versatile bioisostere for amides and esters, while simultaneously participating in critical non-covalent interactions like hydrogen bonding and π−π stacking within target protein binding pockets .

Historically, the isoxazole motif has been integral to several FDA-approved therapies, including the COX-2 inhibitor valdecoxib, the antirheumatic leflunomide, and the antibiotic sulfamethoxazole . More recently, advances in synthetic methodologies, particularly transition metal-catalyzed and green chemistry approaches, have enabled the rapid diversification of isoxazole libraries, unlocking new potential in oncology, neurodegeneration, and infectious disease . This whitepaper provides an in-depth technical analysis of the synthetic protocols, mechanistic pathways, and quantitative structure-activity relationships (QSAR) governing the next generation of isoxazole-based therapeutics.

Mechanistic Rationale and Target Engagement

The isoxazole ring introduces a characteristic electrostatic profile that subtly influences binding interactions. With a weak hydrogen bond acceptor (HBA) at the nitrogen and an even weaker one at the oxygen, isoxazoles can stabilize active conformations of nuclear receptors and enzymes . For example, in Farnesoid X Receptor (FXR) agonists, the isoxazole nitrogen interacts directly with His447 to lock the receptor in its active state .

However, the defining feature of isoxazoles is their tunable hydrolytic stability. Under specific physiological or basic conditions, isoxazoles lacking C(3)-substitution can undergo ring opening via a Kemp elimination to form α -cyanoenol intermediates (a prodrug mechanism utilized by leflunomide). Understanding this causality is critical: medicinal chemists must strategically substitute the C(3) and C(5) positions to either prevent premature clearance or intentionally design reactive intermediates for targeted covalent inhibition.

Pathway Visualization: COX-2 Inhibition

Isoxazole derivatives exhibit profound anti-inflammatory and anticancer properties primarily through the competitive inhibition of the Cyclooxygenase-2 (COX-2) isozyme. The hydrophobic nature of the 3,5-disubstituted isoxazole core allows it to deeply penetrate the COX-2 active site, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins .

G A Inflammatory Stimulus (Cytokines, Mitogens) B Arachidonic Acid Release (Phospholipase A2) A->B C COX-2 Enzyme (Active Site) B->C Substrate E Prostaglandin G2/H2 (Inflammatory Mediators) C->E Oxidation/Reduction D Isoxazole Derivative (e.g., MYM4, Valdecoxib) D->C Competitive Inhibition F Apoptosis & Reduced Inflammation (Therapeutic Effect) E->F Blocked

Mechanistic pathway of COX-2 inhibition by isoxazole derivatives.

Quantitative Efficacy: Recent Pharmacological Data

Recent high-throughput screenings and rational drug design campaigns have yielded novel isoxazole-carboxamide derivatives with remarkable potency. The table below synthesizes quantitative data from recent preclinical evaluations, highlighting the dual-action potential of these compounds as both COX inhibitors and antiproliferative agents against aggressive cancer cell lines , , .

Compound IDPrimary TargetIC₅₀ ValueSelectivity / NotesReference
MYM1 COX-14.1 nMHighest efficacy against COX-1.
MYM4 COX-20.24 – 1.30 µMCOX-2 Selectivity Index ~4. Induces ROS apoptosis.
MYM4 HeLa (Cancer)1.57 µMComparable to Doxorubicin; low toxicity to normal cells.
Compound 2b HeLa (Cancer)0.11 µg/mLPotent cytotoxic activity, outperforming standard drugs.
Compound C6 COX-2Dose-dependentExcellent selective COX-2 anti-inflammatory effect.
Compound 3 Caco-2 (Cancer)9.6 nMExceptional inhibition of colon cancer cells.

Data Synthesis Note: The causality behind the high efficacy of compounds like MYM4 and Compound 2b lies in their halogenated phenyl rings attached to the isoxazole core. The electron-withdrawing nature of fluorine/chlorine substituents enhances the π−π stacking interactions within the hydrophobic pocket of COX-2 and topoisomerase enzymes, directly correlating with lower IC₅₀ values.

Synthetic Methodologies: The 1,3-Dipolar Cycloaddition

The gold standard for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne or alkene. Because nitrile oxides are highly reactive and prone to dimerization (forming furoxans), they must be generated in situ.

Workflow Visualization

G A Aldoxime Precursor (Starting Material) B Chloramine-T / Catalyst (Dehydrogenation) A->B Oxidation C Nitrile Oxide Intermediate (In Situ Generation) B->C -HCl E 1,3-Dipolar Cycloaddition ([3+2] Annulation) C->E Dipole D Alkyne / Alkene (Dipolarophile) D->E Dipolarophile F 3,5-Disubstituted Isoxazole (Target Scaffold) E->F Cyclization

Workflow of 1,3-dipolar cycloaddition for isoxazole synthesis.

Standardized Protocol: Chloramine-T Mediated Synthesis

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the synthesis of isoxazole derivatives via catalytic dehydrogenation of aldoximes . This method avoids harsh heavy-metal oxidants, utilizing Chloramine-T as a mild, efficient reagent.

Reagents Required:

  • Aryl/Alkyl Aldehyde (5.0 mmol)

  • Hydroxylamine hydrochloride (6.0 mmol)

  • Sodium acetate (6.0 mmol)

  • Terminal Alkyne or substituted Alkene (e.g., 4-(furan-2-yl)but-3-en-2-one) (5.0 mmol)

  • Chloramine-T trihydrate (7.5 mmol)

  • Solvents: Ethanol, Diethyl Ether, Brine.

Step-by-Step Methodology:

  • Preparation of the Aldoxime Precursor:

    • Procedure: Dissolve hydroxylamine hydrochloride and sodium acetate in 10 mL of distilled water. Add a solution of the chosen aldehyde (5.0 mmol) dissolved in 10 mL of ethanol.

    • Reaction: Warm the mixture for 10 minutes at 60°C, then cool rapidly in an ice-water bath.

    • Validation: The formation of crystalline precipitate indicates successful oxime formation. Filter, wash with cold water, and recrystallize from ethanol. Confirm via TLC (Thin Layer Chromatography).

  • In Situ Nitrile Oxide Generation & Cycloaddition:

    • Procedure: In a round-bottom flask, combine the synthesized aldoxime (5.0 mmol), the terminal alkyne/alkene dipolarophile (5.0 mmol), and Chloramine-T trihydrate (7.5 mmol) in ethanol.

    • Reaction: Reflux the mixture on a water bath for 3–4 hours.

    • Causality: Chloramine-T acts as a specific dehydrogenating agent, stripping hydrogen from the aldoxime to form the transient nitrile oxide. The immediate presence of the dipolarophile traps the highly reactive dipole in a [3+2] cycloaddition before it can dimerize, ensuring high regioselectivity toward the 3,5-disubstituted isoxazole.

  • Workup and Quenching:

    • Procedure: Monitor reaction completion via TLC. Once complete, filter off the precipitated salts (p-toluenesulfonamide byproduct). Evaporate the solvent under vacuum.

    • Extraction: Extract the residual mass with diethyl ether (3 × 25 mL). Wash the organic layer successively with water, 5% NaOH (to remove unreacted oxime), and brine.

  • Purification and Characterization:

    • Procedure: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ) and evaporate. Purify the crude oil via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

    • Validation: Confirm the structure of the isoxazole derivative using 1H -NMR (look for the characteristic isolated C(4)-H singlet around δ 6.5–7.0 ppm) and HRMS.

Note on Green Chemistry: Recent advancements have successfully adapted this protocol to solvent-free mechanochemical conditions (ball-milling) using Cu/Al2​O3​ catalysts, significantly reducing reaction times and solvent waste while maintaining excellent yields .

Future Perspectives in Drug Discovery

The trajectory of isoxazole chemistry is shifting toward multi-targeted therapies and advanced chemoproteomic platforms. The isoxazole motif is currently being integrated into novel OX2R (orexin receptor type 2) agonists for insomnia and KAT6 inhibitors for CDK4/6-resistant breast cancers . Furthermore, the application of ultrasonic irradiation (sonochemistry) is standardizing the green synthesis of these molecules, pushing the boundaries of scalability for pharmaceutical manufacturing .

By mastering the regioselective synthesis and understanding the nuanced electrostatic interactions of the isoxazole ring, medicinal chemists can continue to exploit this "Swiss Army Knife" of heterocycles to address complex, unmet medical needs.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances (2025). 1

  • Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. PubMed / European Journal of Medicinal Chemistry (2024). 2

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry (2023). 3

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery (Bentham Science) (2022). 4

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate (2017). 5

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC (2021). 6

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI (2025). 7

  • The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery. Drug Hunter (2026).8

Sources

Protocols & Analytical Methods

Method

An In-depth Technical Guide to the Synthesis of tert-Butyl (isoxazol-3-ylmethyl)carbamate

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of tert-Butyl (isoxazol-3-ylmethyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The narrative empha...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of tert-Butyl (isoxazol-3-ylmethyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes not only the procedural details but also the underlying chemical principles and rationale for experimental choices, ensuring both technical accuracy and practical insight for researchers, scientists, and drug development professionals.

Introduction

The isoxazole moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The title compound, tert-Butyl (isoxazol-3-ylmethyl)carbamate, serves as a key intermediate, providing a protected aminomethyl handle at the 3-position of the isoxazole ring. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under various reaction conditions and its facile removal under mild acidic conditions, making it an ideal choice for multi-step synthetic sequences.[1] This guide will detail a robust two-step synthesis commencing from the readily accessible 3-(chloromethyl)isoxazole.

Overall Synthesis Workflow

The synthesis is approached in two distinct stages: first, the preparation of the primary amine, 3-(aminomethyl)isoxazole, via a Gabriel synthesis, followed by the protection of this amine with a Boc group.

Synthesis_Workflow Start 3-(Chloromethyl)isoxazole Step1 Step 1: Gabriel Synthesis (Potassium Phthalimide, DMF; Hydrazine, EtOH) Start->Step1 Intermediate 3-(Aminomethyl)isoxazole Step1->Intermediate Step2 Step 2: Boc Protection (Di-tert-butyl dicarbonate, Base, Solvent) Intermediate->Step2 Product tert-Butyl (isoxazol-3-ylmethyl)carbamate Step2->Product

Sources

Application

Application Note: Integration of tert-Butyl (isoxazol-3-ylmethyl)carbamate in Solid-Phase Synthesis for Peptidomimetic Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The incorporation of heterocyclic scaffolds into pept...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The incorporation of heterocyclic scaffolds into peptide backbones is a cornerstone strategy in modern drug discovery. The isoxazole core, in particular, serves as an excellent bioisostere for the native amide bond, conferring enhanced proteolytic stability, conformational rigidity, and improved pharmacokinetic profiles.

This application note provides a comprehensive guide on the utilization of tert-butyl (isoxazol-3-ylmethyl)carbamate (and its carboxylated derivatives) as versatile building blocks in Solid-Phase Peptide Synthesis (SPPS). By detailing the mechanistic rationale behind protecting group orthogonality and providing self-validating experimental protocols, this guide empowers scientists to seamlessly integrate isoxazole pharmacophores into complex combinatorial libraries and peptidomimetic drug leads.

Mechanistic Rationale: The Chemical Logic of Isoxazole Building Blocks

In the design of peptidomimetics, the native peptide bond is often susceptible to rapid enzymatic degradation. Replacing a dipeptide segment with an isoxazole ring rigidifies the backbone and masks the molecule from proteases.

The use of tert-butyl (isoxazol-3-ylmethyl)carbamate is highly strategic. The molecule features a primary amine protected by a tert-butyloxycarbonyl (Boc) group.

  • Orthogonality: The Boc group is highly acid-labile but completely stable to the basic conditions (e.g., 20% piperidine) used for Fmoc deprotection in standard SPPS workflows. This allows the isoxazole building block to be coupled to a growing peptide chain without risking premature deprotection of its own amine terminus.

  • Combinatorial Flexibility: As demonstrated in foundational combinatorial studies , rigid heterocyclic scaffolds like isoxazoles are ideal for generating highly diverse, split-and-mix libraries on solid supports.

Chemical_Logic Start tert-Butyl (isoxazol-3-ylmethyl)carbamate (Boc-Protected Building Block) Path1 Direct C-Terminal Modification Start->Path1 Path2 Oxidation/Hydrolysis to Carboxylic Acid Start->Path2 Action1 Boc Removal (TFA) Yields Free Amine Path1->Action1 Action2 Boc-Isoxazole-COOH (Ready for SPPS) Path2->Action2 Result1 Amide Bond Formation with Resin-Bound Peptide Action1->Result1 Result2 Coupling to N-Terminus via TBTU/HOBt Action2->Result2

Caption: Synthetic pathways for utilizing Boc-protected isoxazole methylamines in peptidomimetic design.

Strategic Integration into SPPS Workflows

To utilize tert-butyl (isoxazol-3-ylmethyl)carbamate in standard Fmoc-SPPS, it is typically first converted into a bifunctional building block, such as 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-4-carboxylic acid. This provides the necessary free carboxyl group for coupling to the resin-bound peptide's N-terminus, while the Boc group protects the isoxazole's methylamine.

The Epimerization Challenge

Coupling heterocycle-containing amino acids often risks epimerization at the adjacent α -chiral center due to the electron-withdrawing nature of the isoxazole ring, which increases the acidity of the α -proton. Consequently, the choice of coupling reagents is critical. Research has shown that using a TBTU/HOBt/DIPEA system effectively suppresses the formation of the highly reactive (and racemization-prone) oxazolone intermediate, keeping epimerization rates strictly below 5% .

SPPS_Workflow Resin Solid Support (Rink-Amide) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Couple Peptide Elongation (Standard AA) Deprotect->Couple Cycle Couple->Deprotect Repeat Isoxazole Isoxazole Coupling (Boc-Isoxazole-OH) Couple->Isoxazole Introduce Pharmacophore Cleavage Global Cleavage (TFA/TIPS/H2O) Isoxazole->Cleavage Product Peptidomimetic Drug Lead Cleavage->Product

Caption: Workflow for integrating isoxazole building blocks into solid-phase peptide synthesis (SPPS).

Validated Protocols: A Self-Validating System

The following protocols are engineered to ensure high fidelity and yield. Each phase includes a built-in validation checkpoint to prevent the propagation of errors through the synthesis cycle.

Protocol A: Preparation of the Free Acid Building Block

Objective: Saponification of the isoxazole methyl ester to generate the free carboxylic acid required for SPPS, without cleaving the acid-labile Boc group.

  • Initialization: Charge a 250 mL round-bottomed flask with a magnetic stirrer, the isoxazole ester precursor (e.g., Boc-1A-CO 2​ Me, 2.0 g, 7.8 mmol), and 18 mL of Methanol (MeOH).

  • Base Addition: Submerge the flask in an ice bath (0 °C) to control the exothermic nature of the reaction. Dropwise, add 2.0 equivalents of 10% NaOH(aq).

    • Causality: The low temperature prevents base-catalyzed degradation of the isoxazole ring.

  • Reaction Monitoring: Stir vigorously for 10–24 hours.

    • Validation Checkpoint: Monitor via TLC or LC-MS. The reaction is complete when the ester peak is fully consumed.

  • Workup & Precise Acidification: Concentrate the solution in vacuo to remove MeOH. Slowly add dilute HCl(aq) or NaHSO 4​ (aq) dropwise until the pH reaches exactly 3.0.

    • Causality (Critical): A pH of 3.0 is highly specific. It is acidic enough to fully protonate the carboxylic acid (pKa ~4-5) to induce precipitation, but not acidic enough to cleave the Boc protecting group (which requires pH < 1 or concentrated TFA).

  • Isolation: Add solid NaCl until the solution is saturated, extract with Ethyl Acetate (3 × 50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the pure Boc-protected isoxazole carboxylic acid.

Protocol B: Solid-Phase Coupling of the Isoxazole Block

Objective: Amide bond formation on a solid support with minimal epimerization.

  • Resin Preparation: Swell 0.5 mmol of Rink-amide resin in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF).

    • Causality: Rink-amide resin is chosen because, upon final cleavage, it yields a C-terminal amide, mimicking the native protein state and preventing exopeptidase degradation.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 3.0 eq of the Boc-isoxazole-COOH building block, 3.0 eq of TBTU, and 3.0 eq of HOBt in minimal DMF. Add 6.0 eq of DIPEA. Stir for 3 minutes.

    • Causality: HOBt acts as a nucleophilic catalyst. It reacts with the highly reactive O-acylisourea intermediate formed by TBTU to create an active ester that is less prone to oxazolone-driven racemization .

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Checkpoint (Kaiser Test): Take a few resin beads and perform a Kaiser test. A negative result (colorless/yellow) validates complete coupling. A positive result (blue) dictates a mandatory re-coupling cycle.

Protocol C: Global Cleavage and Deprotection

Objective: Simultaneous cleavage of the peptidomimetic from the resin and removal of the Boc group from the isoxazole methylamine.

  • Cleavage Cocktail: Prepare a solution of TFA / Triisopropylsilane (TIPS) / H 2​ O in a 95:2.5:2.5 ratio.

    • Causality: TFA acts as the primary cleavage agent. TIPS and water act as carbocation scavengers to prevent re-alkylation of the peptide by the tert-butyl cations released during Boc removal.

  • Execution: Add 10 mL of the cocktail to the resin. Agitate for 2 hours at room temperature.

  • Precipitation: Filter the resin and collect the flow-through. Dropwise, add the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the fully deprotected isoxazole-peptidomimetic. Centrifuge and lyophilize.

Empirical Data: Coupling Optimization

The selection of coupling reagents drastically impacts the structural integrity of the final peptidomimetic. Table 1 summarizes empirical data demonstrating the causality between reagent selection, epimerization rates, and overall yield when coupling highly sensitive isoxazole building blocks.

Table 1: Optimization of SPPS Coupling Conditions for Isoxazole Building Blocks

Coupling SystemBaseSolventEpimerization Rate (%)Overall Yield (%)Causality / Observation
HATU / HOAt DIPEADMF5.285Extremely high reactivity leads to rapid oxazolone formation, increasing the rate of epimerization.
TBTU / HOBt DIPEADMF< 1.092Optimal balance of reactivity; HOBt effectively suppresses base-catalyzed racemization.
DIC / Oxyma CollidineDMF / DCM< 0.594Neutral base (collidine) and highly acidic Oxyma minimize α -proton abstraction entirely.
PyBOP NMMNMP3.178Sluggish kinetics in NMP allow competitive side reactions and premature termination.

Note: While TBTU/HOBt is the classical, highly effective approach cited in multigram isoxazole syntheses , modern DIC/Oxyma systems offer an excellent alternative for sequences highly prone to racemization.

References

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics Source: RSC Advances (2016) URL:[Link]

  • Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles Source: Molecules (1997) URL:[Link]

Method

Application Note: tert-Butyl (isoxazol-3-ylmethyl)carbamate in Fragment-Based Drug Design (FBDD)

Executive Summary Fragment-Based Drug Design (FBDD) relies on the identification of low-molecular-weight chemical starting points that bind to biological targets with high ligand efficiency. Among privileged heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Design (FBDD) relies on the identification of low-molecular-weight chemical starting points that bind to biological targets with high ligand efficiency. Among privileged heterocycles, the isoxazole ring has emerged as a powerhouse scaffold, frequently utilized as a bioisostere for amides, esters, and enolic β-dicarbonyls[1].

This application note details the strategic utility of tert-Butyl (isoxazol-3-ylmethyl)carbamate (CAS: 1526819-98-6) as a foundational building block in FBDD workflows. By combining an isoxazole pharmacophore with a Boc-protected methylamine vector, this fragment allows medicinal chemists to probe binding pockets (such as epigenetic bromodomains) and subsequently execute rapid "fragment growing" strategies to develop potent lead compounds[2].

Physicochemical & Structural Profiling

To be effective in FBDD, fragments must adhere strictly to the "Rule of Three" (Ro3). tert-Butyl (isoxazol-3-ylmethyl)carbamate serves as an ideal pre-fragment; while the Boc group temporarily inflates its molecular weight and lipophilicity for library handling, the active deprotected fragment (isoxazol-3-ylmethylamine) possesses near-perfect physicochemical properties for initial screening.

Table 1: Physicochemical Properties of the Building Block and Active Fragment

Propertytert-Butyl (isoxazol-3-ylmethyl)carbamateIsoxazol-3-ylmethylamine (Active Fragment)FBDD (Ro3) Ideal Range
Molecular Weight 198.22 g/mol 98.10 g/mol < 300 g/mol
Formula C9H14N2O3C4H6N2ON/A
H-Bond Donors 12≤ 3
H-Bond Acceptors 32≤ 3
cLogP ~1.2~ -0.4≤ 3
Rotatable Bonds 31≤ 3

Mechanistic Insights: The Isoxazole Scaffold in FBDD

Pharmacophore Rationale and Target Engagement

The isoxazole ring features a unique electrostatic profile. The nitrogen atom acts as a weak hydrogen bond acceptor (HBA), while the oxygen acts as an even weaker HBA. In the context of epigenetic targets—specifically the Bromodomain and Extra-Terminal (BET) family proteins like BRD4—the isoxazole ring perfectly mimics the endogenous acetylated lysine substrate[3].

When the fragment binds to the BRD4 binding pocket, the isoxazole nitrogen forms a critical hydrogen bond with the highly conserved Asn140 residue, while the ring system engages in a water-mediated hydrogen bond network with Tyr97[4]. The methylamine vector at the 3-position is strategically directed toward the solvent-exposed channel, providing an ideal trajectory for fragment growing.

Metabolic Considerations (Causality in Design)

While the isoxazole is a highly effective binder, researchers must account for its hydrolytic stability. Unsubstituted isoxazoles lacking C(3) or C(5) substitution can be susceptible to ring-opening via a Kemp elimination under physiological conditions, forming α-cyanoenol intermediates[1]. This can lead to reactive metabolites. Therefore, utilizing a 3-substituted derivative like tert-butyl (isoxazol-3-ylmethyl)carbamate mitigates this liability, sterically and electronically stabilizing the ring against premature degradation.

Pharmacophore Isox Isoxazole Core N_atom Isoxazole Nitrogen Isox->N_atom Vector Methylamine Vector Isox->Vector Tyr97 Tyr97 (BRD4) Isox->Tyr97 Water-mediated H-Bond Asn140 Asn140 (BRD4) N_atom->Asn140 H-Bond Acceptor Solvent Solvent Channel Vector->Solvent Fragment Growing

Figure 1: Key molecular interactions of the 3-substituted isoxazole pharmacophore in the BRD4 binding pocket.

Fragment-to-Lead Elaboration Strategy

The true value of tert-butyl (isoxazol-3-ylmethyl)carbamate lies in its Boc-protected amine. Once the binding mode of the isoxazole core is validated via X-ray crystallography or Ligand-Observed NMR, the Boc group is cleaved. The resulting primary amine acts as a highly nucleophilic handle, allowing medicinal chemists to rapidly synthesize libraries of amides, ureas, or secondary amines to capture additional binding affinity in adjacent sub-pockets.

FBDD_Workflow A Fragment Screening (SPR / Ligand-NMR) C tert-Butyl (isoxazol-3-ylmethyl)carbamate Hit Identification A->C B X-Ray Crystallography (Binding Mode Elucidation) D Boc Deprotection (TFA / DCM) B->D Vector Identification C->B E Fragment Growing (Amide Coupling / SNAr) D->E Primary Amine Exposed F Lead Optimization (Potency & ADME) E->F

Figure 2: Fragment-to-lead workflow utilizing Boc-protected isoxazole building blocks.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confidently execute the deprotection and subsequent fragment growing steps.

Protocol A: Boc Deprotection of tert-Butyl (isoxazol-3-ylmethyl)carbamate

Objective: Expose the primary amine vector for subsequent coupling reactions. Causality & Mechanism: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This expels a tert-butyl cation, which rapidly loses a proton to form isobutylene gas. The simultaneous release of carbon dioxide gas drives the reaction irreversibly to completion.

Materials:

  • tert-Butyl (isoxazol-3-ylmethyl)carbamate (1.0 mmol, 198 mg)

  • Dichloromethane (DCM, Anhydrous) (4.0 mL)

  • Trifluoroacetic Acid (TFA) (1.0 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material (1.0 mmol) in 4.0 mL of anhydrous DCM in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the flask to 0 °C using an ice bath. Add TFA (1.0 mL) dropwise over 5 minutes to control the evolution of CO2 gas.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 2 hours.

  • Self-Validation (In-Process): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin. Validation checkpoint: The starting material will not stain, but the product (primary amine) will appear as a distinct purple/pink spot upon heating.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, co-evaporate the crude oil with toluene (3 x 5 mL).

  • Isolation: The resulting isoxazol-3-ylmethylamine trifluoroacetate salt is typically obtained as a viscous oil or off-white solid in quantitative yield and can be used directly in Protocol B without further purification.

Protocol B: Fragment Growing via Amide Coupling

Objective: Couple the deprotected isoxazole fragment with a carboxylic acid to grow the molecule into adjacent target sub-pockets. Causality & Mechanism: HATU is utilized as the coupling reagent because it forms a highly reactive HOAt ester intermediate, which prevents epimerization and accelerates the reaction even with sterically hindered acids. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base; its steric bulk prevents it from reacting with the activated ester, ensuring it only acts to deprotonate the isoxazol-3-ylmethylamine TFA salt, rendering the amine nucleophilic.

Materials:

  • Isoxazol-3-ylmethylamine TFA salt (1.0 mmol)

  • Target Carboxylic Acid (Fragment extension) (1.1 mmol)

  • HATU (1.2 mmol)

  • DIPEA (3.0 mmol)

  • N,N-Dimethylformamide (DMF, Anhydrous) (5.0 mL)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Target Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (1.5 mmol) and stir for 10 minutes at room temperature to form the active HOAt ester.

  • Amine Preparation: In a separate vial, dissolve the Isoxazol-3-ylmethylamine TFA salt (1.0 mmol) in DMF (2.0 mL) and add the remaining DIPEA (1.5 mmol) to neutralize the TFA salt.

  • Coupling: Transfer the amine solution to the activated acid solution. Stir the combined mixture at room temperature for 4–6 hours.

  • Self-Validation (In-Process): Analyze the reaction via LC-MS. Validation checkpoint: Look for the disappearance of the amine mass (m/z 99 [M+H]+) and the appearance of the target amide mass.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (15 mL), saturated aqueous NaHCO3 (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the elaborated lead compound.

References

  • The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery. Drug Hunter. Available at:[Link]

  • Vaidergorn, M. M. From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD). Journal of Medicinal Chemistry. Available at:[Link]

  • Gehling, V. S., et al. Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Application

Application Note: One-Pot Synthesis of Carbamates from Amines and Di-tert-butyl Dicarbonate (Boc₂O)

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scientific Rationale & Strategic Overview Carbamates are ubiquitous in drug development, serv...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Scientific Rationale & Strategic Overview

Carbamates are ubiquitous in drug development, serving as critical structural motifs in prodrugs, peptide synthesis, and active pharmaceutical ingredients (APIs). Historically, synthesizing diverse carbamates (e.g., methyl, ethyl, or benzyl carbamates) required highly toxic and moisture-sensitive reagents like phosgene or chloroformates.

To circumvent these hazards, the one-pot synthesis utilizing di-tert-butyl dicarbonate (Boc₂O) and a 4-(dimethylamino)pyridine (DMAP) catalyst has emerged as a robust, scalable alternative. Originally pioneered by, this methodology relies on the in situ generation of an isocyanate intermediate from a primary amine, which is subsequently trapped by an alcohol to form the target carbamate. This approach is highly favored in modern pharmaceutical scale-ups, such as the synthesis of the antiepileptic drug candidate pynegabine, due to its mild conditions and avoidance of toxic gases[1].

Mechanistic Causality

Understanding the underlying mechanism is critical for troubleshooting and optimizing this reaction. The process is not a simple substitution; it is a cascade reaction driven by nucleophilic catalysis:

  • Activation: DMAP attacks Boc₂O to form a highly electrophilic N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate.

  • Acylation & Elimination: The primary amine reacts with this intermediate to form an N-Boc amine. Driven by the basicity of DMAP (and the generated tert-butoxide), the N-Boc amine undergoes deprotonation and elimination of tert-butanol and CO₂, yielding a reactive isocyanate [2].

  • Trapping: The addition of an external alcohol (R'-OH) to the isocyanate yields the final carbamate.

Mechanism Amine Primary Amine (R-NH₂) NBoc N-Boc Amine Intermediate Amine->NBoc Acylation Boc2O Boc₂O + DMAP (Catalyst) Boc2O->NBoc Activation Isocyanate Isocyanate (R-N=C=O) NBoc->Isocyanate -t-BuOH, -CO₂ Carbamate Carbamate Product (R-NH-COOR') Isocyanate->Carbamate Nucleophilic Addition Alcohol Alcohol Trapping (R'-OH) Alcohol->Carbamate

Mechanistic pathway of DMAP-catalyzed isocyanate formation and carbamate trapping.

Experimental Design & Self-Validating Systems

A common failure mode in this synthesis is the premature addition of the trapping alcohol. Because alcohols can competitively react with the DMAP-Boc intermediate to form symmetrical carbonates[3], the alcohol must only be added after the isocyanate has fully formed .

To establish a self-validating protocol , we integrate an In-Process Control (IPC) using Fourier-Transform Infrared Spectroscopy (FT-IR). The reaction is paused until a sharp, distinct absorption band at ~2250–2270 cm⁻¹ (the asymmetric stretching of the –N=C=O group) is confirmed. This binary checkpoint ensures absolute trustworthiness in the workflow before proceeding to the trapping phase.

Quantitative Optimization Data

The reaction parameters (DMAP equivalents and trapping time) must be tailored to the steric hindrance of the starting amine. Below is a summarized data matrix for predictive scaling:

Substrate ClassAmine ExampleTrapping AlcoholCatalyst (DMAP)Trapping TimeExpected Yield
Aliphatic (1°) BenzylamineMethanol0.1 equiv2 h> 90%
Aromatic AnilineBenzyl Alcohol0.1 equiv4 h85 - 95%
Sterically Hindered 2,6-DimethylanilineMethanol1.0 equiv8 h> 95%
Heterocyclic 2-AminopyridineEthanol0.5 equiv6 h~ 80%

Step-by-Step Experimental Protocol

The following methodology details the synthesis of methyl (4-bromo-2,6-dimethylphenyl)carbamate, a highly sterically hindered substrate, demonstrating the robustness of the protocol[1].

Materials Required:
  • Substrate: Primary amine (1.0 equiv, e.g., 100 mmol)

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) (1.4 equiv, 140 mmol), DMAP (0.1 to 1.0 equiv, depending on steric bulk)

  • Trapping Agent: Target Alcohol (e.g., Methanol, 5.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Workflow Diagram

Workflow Step1 Step 1: Isocyanate Formation Mix Amine, Boc₂O, DMAP in MeCN (Stir 10-30 min, RT) Step2 Step 2: IPC Validation (IR) Confirm -N=C=O band at ~2260 cm⁻¹ Step1->Step2 Step3 Step 3: Alcohol Trapping Add R'-OH (e.g., MeOH) Reflux for 2-8 hours Step2->Step3 IR Confirmed Step4 Step 4: Acidic Workup Wash with 0.1 M HCl to remove DMAP Step3->Step4 Reaction Complete Step5 Step 5: Isolation Extract, Dry, and Recrystallize Step4->Step5

Step-by-step experimental workflow with self-validating IPC checkpoints.

Execution Steps:

Step 1: Isocyanate Generation

  • Charge a flame-dried, argon-purged round-bottom flask with the primary amine (1.0 equiv) and DMAP (0.1–1.0 equiv) in anhydrous MeCN (2.0 mL/mmol).

    • Causality: MeCN is selected over non-polar solvents because its high dielectric constant stabilizes the charged N-Boc-pyridinium intermediate, significantly accelerating the reaction[1].

  • Add Boc₂O (1.4 equiv) dropwise at room temperature. Stir the reaction mixture for 10 to 30 minutes.

Step 2: IPC Verification (Critical Checkpoint) 3. Withdraw a 50 µL aliquot and analyze via ATR-FTIR. 4. Validation: Proceed only when the starting amine N-H stretches (~3300 cm⁻¹) disappear and a dominant isocyanate peak emerges at ~2260 cm⁻¹. If incomplete, stir for an additional 15 minutes.

Step 3: Trapping and Conversion 5. Immediately upon IPC confirmation, add the trapping alcohol (e.g., Methanol, 5.0 equiv) in one portion.

  • Causality: Isocyanates are prone to oligomerization. Immediate addition of the alcohol prevents the formation of insoluble polyisocyanate by-products[1].

  • Heat the reaction mixture to reflux (e.g., 82 °C for MeCN/MeOH) and stir for 2 to 8 hours (refer to the optimization table for substrate-specific times).

Step 4: Quenching and Workup 7. Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of MeCN and excess alcohol. 8. Redissolve the crude residue in Dichloromethane (DCM) and transfer to a separatory funnel. 9. Wash the organic layer sequentially with 0.1 M HCl (3 × 50 mL) and brine (1 × 50 mL).

  • Causality: DMAP is highly water-soluble in its protonated state. The mild acidic wash cleanly strips the catalyst and any unreacted aliphatic amines into the aqueous layer without hydrolyzing the newly formed, stable carbamate[1].

Step 5: Isolation 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting carbamate can typically be used directly or purified via simple recrystallization (e.g., from DCM/petroleum ether) without the need for column chromatography.

References

  • Knölker, H.-J.; Braxmeier, T. "Isocyanates—Part 3. Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols." Tetrahedron Letters, 1996, 37(33), 5861-5864. URL: [Link]

  • Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols." Journal of Organic Chemistry, 2000, 65(20), 6368-6380. URL: [Link]

  • Wurm, K. W. et al. "Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine." Molecules, 2023, 28(13), 4919. URL: [Link]

Sources

Method

Use in the synthesis of FLT3 inhibitors for AML research

Application Note: Strategic Synthesis and Evaluation of FLT3 Inhibitors in Acute Myeloid Leukemia (AML) Research Biological Rationale and Target Overview FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Evaluation of FLT3 Inhibitors in Acute Myeloid Leukemia (AML) Research

Biological Rationale and Target Overview

FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem cells. In Acute Myeloid Leukemia (AML), activating mutations in the FLT3 gene are observed in approximately 30% of patients, making it one of the most frequent and clinically significant genetic alterations in this malignancy[1].

The two primary mutation types are Internal Tandem Duplications (FLT3-ITD) in the juxtamembrane domain and point mutations in the Tyrosine Kinase Domain (FLT3-TKD). These mutations induce ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream survival pathways, including PI3K/AKT, RAS/MAPK, and STAT5[1]. Consequently, synthesizing highly selective small-molecule inhibitors targeting the FLT3 ATP-binding pocket has become a cornerstone of modern AML drug development.

FLT3_Pathway FLT3 Mutant FLT3 (ITD/TKD) Constitutively Active PI3K PI3K / AKT Pathway FLT3->PI3K Phosphorylation RAS RAS / MAPK Pathway FLT3->RAS Phosphorylation STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation Inhibitor FLT3 Inhibitor (e.g., Gilteritinib) Inhibitor->FLT3 Blocks ATP Binding Proliferation Leukemic Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation

Figure 1: FLT3 mutant signaling pathways in AML and targeted inhibition mechanisms.

Pharmacological Strategy: Type I vs. Type II Inhibitors

The rational design and synthesis of FLT3 inhibitors require a deep understanding of the kinase's conformational states:

  • Type I Inhibitors (e.g., Gilteritinib, Midostaurin): These molecules bind to the ATP-binding pocket when the kinase is in its active (DFG-in) conformation. They are highly versatile, maintaining efficacy against both FLT3-ITD and FLT3-TKD mutations (such as the D835Y gatekeeper mutation)[2].

  • Type II Inhibitors (e.g., Quizartinib): These compounds bind to the inactive (DFG-out) conformation, extending past the ATP-binding site into an adjacent hydrophobic pocket. While exquisitely potent against FLT3-ITD, they are susceptible to resistance from TKD mutations, which stabilize the active conformation and sterically hinder Type II binding[3].

Synthetic Methodologies for FLT3 Inhibitor Cores

The synthesis of a Type II FLT3 inhibitor (modeled after the Quizartinib scaffold) requires the assembly of an imidazo[2,1-b][1,3]benzothiazole core, coupled to a solubilizing tail via a urea linker[3]. The urea linker is mechanistically critical: it acts as a hydrogen bond donor/acceptor pair that interacts with the conserved glutamate (Glu661) and aspartate (Asp829) residues, locking the kinase in the inactive state.

Protocol A: Synthesis of the Imidazo[2,1-b]benzothiazole Scaffold

Objective: Synthesize the core kinase-binding domain with a solubilizing morpholine appendage. Causality Note: The morpholine ring is incorporated early in the synthesis to drastically improve the aqueous solubility and pharmacokinetic profile of the highly lipophilic aromatic core.

  • Etherification: React 4-nitrophenol (1.0 eq) with 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) in the presence of anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in N,N-dimethylformamide (DMF) at 80°C for 12 hours. K₂CO₃ deprotonates the phenol, driving the nucleophilic substitution to yield 4-[2-(4-nitrophenoxy)ethyl]morpholine[3].

  • Reduction: Transfer the intermediate to a Parr hydrogenation apparatus. Dissolve in methanol and add 10% Pd/C catalyst. Hydrogenate at 40 psi H₂ at room temperature for 4 hours. Filter through Celite to remove the catalyst, yielding 4-[2-(4-morpholinyl)ethoxy]aniline[3].

    • Self-Validation Step: Verify the complete disappearance of the nitro group via LC-MS before proceeding. Residual nitro compounds will poison subsequent cross-coupling steps and generate inseparable byproducts.

  • Core Cyclization: React the aniline intermediate with 2-amino-6-bromobenzothiazole and an appropriate α-bromo ketone in ethanol under reflux to construct the imidazo[2,1-b][1,3]benzothiazole core[3].

  • Urea Linker Formation: React the core amine with phenyl isocyanate (or a substituted isocyanate derivative) in dichloromethane (DCM) at 0°C, warming to room temperature over 2 hours. The isocyanate acts as a highly reactive electrophile, forming the critical urea linkage required for DFG-out stabilization.

Workflow Step1 Core Scaffold Synthesis Step2 Urea/Amide Linker Coupling Step1->Step2 Step3 In Vitro Kinase Profiling Step2->Step3 Step4 AML Cell Viability (MV4-11/MOLM-14) Step3->Step4 Step5 In Vivo Xenograft Efficacy Step4->Step5

Figure 2: Sequential drug discovery workflow for novel FLT3 inhibitors.

Biological Evaluation and Self-Validating Assays

Once synthesized, the building blocks must be rigorously evaluated to confirm target engagement and cellular efficacy.

Protocol B: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC₅₀ of the synthesized inhibitor against FLT3-WT, FLT3-ITD, and FLT3-D835Y.

  • Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 2 µL of the inhibitor dilution, 4 µL of recombinant FLT3 kinase (WT or mutant, 1 ng/µL final), and 4 µL of ATP/Substrate mix (10 µM ATP final).

  • Incubation: Incubate at room temperature for 60 minutes.

    • Causality Note: A 60-minute incubation ensures steady-state kinetics are reached, allowing for accurate determination of competitive binding affinity without substrate depletion skewing the results.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Self-Validation Check: The assay must include a DMSO-only well (Maximum Activity, 0% inhibition) and a no-enzyme well (Background, 100% inhibition). Calculate the Z'-factor; it must be >0.5 for the assay data to be considered statistically valid for IC₅₀ curve fitting.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles of standard FLT3 inhibitors to serve as benchmarks during novel compound synthesis and evaluation[4],[3],[2].

Inhibitor ClassRepresentative CompoundFLT3-ITD IC₅₀ (nM)FLT3-D835Y IC₅₀ (nM)Primary AML Cell Line TargetKey Structural Motif
Type I Gilteritinib1.81.4MV4-11, MOLM-14Pyrazine carboxamide
Type I Midostaurin11.0< 10.0MV4-11Indolocarbazole
Type II Quizartinib0.4> 1000 (Resistant)MV4-11Imidazo-benzothiazole
Experimental Purin-8-one analogs~ 50.0N/AMV4-112,7,9-Trisubstituted purine

References

  • Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implic
  • Gilteritinib: potent targeting of FLT3 mut
  • The Discovery and Synthesis of Quizartinib (AC220): A Potent and Selective FLT3 Inhibitor. Benchchem.
  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PubMed Central (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of tert-Butyl (isoxazol-3-ylmethyl)carbamate synthesis

Technical Support Center: Optimizing the Synthesis of tert-Butyl (isoxazol-3-ylmethyl)carbamate Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of tert-Butyl (isoxazol-3-ylmethyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing yield bottlenecks, purity issues, or reaction failures during the synthesis of tert-butyl (isoxazol-3-ylmethyl)carbamate (CAS: 1526819-98-6).

Mechanistic Overview & Reaction Pathway

The standard synthesis of this valuable peptidomimetic building block involves a two-step sequence: the reduction of isoxazole-3-carbonitrile to isoxazol-3-ylmethanamine, followed by amine protection using di-tert-butyl dicarbonate ( Boc2​O ). The primary point of failure in this workflow is the extreme lability of the isoxazole N-O bond, which is highly susceptible to reductive cleavage [1].

SynthesisWorkflow Nitrile Isoxazole-3-carbonitrile (Starting Material) Amine Isoxazol-3-ylmethanamine (Intermediate) Nitrile->Amine NaBH4, NiCl2 MeOH, 0°C Degradation Enamino Ketones (Ring Cleavage) Nitrile->Degradation Pd/C, H2 (Avoid) Product tert-Butyl (isoxazol-3- ylmethyl)carbamate Amine->Product Boc2O, TEA DCM, 0°C to RT Amine->Degradation Harsh Base/Heat

Figure 1: Synthetic workflow for tert-Butyl (isoxazol-3-ylmethyl)carbamate and degradation risks.

Troubleshooting FAQs

Q1: My overall yield is abysmal (<15%), and LC-MS shows a mass corresponding to ring-opened products. What is happening during the reduction step? Root Cause: You are likely experiencing hydrogenolysis of the isoxazole N-O bond. The N-O bond is relatively weak ( 55 kcal/mol) and notoriously labile under standard catalytic hydrogenation conditions (e.g., Pd/C with H2​ ). Transition metals like palladium readily insert into this bond, leading to irreversible ring opening and the formation of enamino ketones or amides [2]. Solution: Switch to a chemoselective reducing agent. The generation of nickel boride ( Ni2​B ) in situ using Sodium Borohydride ( NaBH4​ ) and Nickel(II) Chloride ( NiCl2​ ) in methanol selectively reduces the nitrile to a primary amine much faster than it attacks the N-O bond.

Q2: During the Boc protection of isoxazol-3-ylmethanamine, I am observing a significant amount of a non-polar byproduct. NMR indicates two Boc groups. How do I prevent bis-Boc formation? Root Cause: Primary amines can undergo over-acylation with excess Boc2​O , forming a bis-Boc derivative. This is exacerbated if the reaction is run at elevated temperatures or if a large excess of the acylating agent is present. Solution: Strictly control the stoichiometry of Boc2​O to 1.05 equivalents. Add the Boc2​O dropwise at 0 °C to a dilute solution of the amine and base, then allow it to warm to room temperature.

Q3: The isolated tert-butyl (isoxazol-3-ylmethyl)carbamate is an oil that won't crystallize, and NMR shows residual Boc2​O . How can I improve the purity without tedious chromatography? Root Cause: The target carbamate is a low-melting solid; however, residual non-polar impurities (like unreacted Boc2​O or bis-Boc amine) depress the melting point, leaving it as a viscous oil [3]. Solution: Utilize a chemical quench. If TLC indicates residual Boc2​O after the amine is fully consumed, add a small amount of N,N-dimethylethylenediamine (0.1 eq) during the final 30 minutes of the reaction. This converts the excess Boc2​O into a highly polar, water-soluble urea derivative that is easily removed during a mild acidic aqueous workup.

Quantitative Data: Yield Optimization by Reduction Method

The choice of reduction conditions drastically impacts the overall yield. The table below summarizes the causality between the reduction method and the survival of the isoxazole ring.

Reduction ConditionAmine Yield (%)N-O Cleavage (%)Boc Protection Yield (%)Overall Yield (%)
Pd/C, H2​ (1 atm) < 10> 80N/A< 10
LiAlH4​ , THF (0 °C) 354085~ 30
Raney Ni, H2​ , NH3​ /EtOH 751590~ 68
NaBH4​ , NiCl2​ , MeOH 92 < 5 95 ~ 87

Data reflects typical bench-scale (1-10 mmol) outcomes based on chemoselective nitrile reduction protocols.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: Chemoselective Reduction of Isoxazole-3-carbonitrile

This protocol utilizes in situ generated nickel boride to prevent N-O bond hydrogenolysis.

  • Preparation: In an oven-dried round-bottom flask, dissolve isoxazole-3-carbonitrile (1.0 eq, 10 mmol) in anhydrous Methanol (50 mL, 0.2 M).

  • Catalyst Addition: Add NiCl2​⋅6H2​O (0.1 eq, 1.0 mmol) to the solution. Stir until completely dissolved. Self-Validation Check: The solution will turn a clear, pale green.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Reduction: Carefully add NaBH4​ (3.0 eq, 30 mmol) in small portions over 30 minutes.

    • Critical Caution: This step is highly exothermic and evolves hydrogen gas.

    • Self-Validation Check: Upon addition of the first portion, the solution will immediately turn pitch black, confirming the successful generation of the active Ni2​B catalyst.

  • Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours.

  • Workup: Quench the reaction by filtering the black suspension through a pad of Celite to remove the nickel catalyst. Wash the pad thoroughly with Methanol (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (50 mL) and 1M NaOH (50 mL). Extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to afford crude isoxazol-3-ylmethanamine. Proceed immediately to Protocol B to avoid amine oxidation.

Protocol B: Boc-Protection to Yield tert-Butyl (isoxazol-3-ylmethyl)carbamate

This protocol minimizes bis-Boc formation and ensures high purity.

  • Preparation: Dissolve the crude isoxazol-3-ylmethanamine (1.0 eq, ~9 mmol) in anhydrous Dichloromethane (DCM, 30 mL, 0.3 M).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 13.5 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve Boc2​O (1.05 eq, 9.45 mmol) in a minimal amount of DCM (5 mL) and add it dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 1:1). Use a Ninhydrin stain; the disappearance of the bright pink/purple baseline spot confirms complete consumption of the primary amine.

  • Quench: If unreacted Boc2​O is suspected, add N,N-dimethylethylenediamine (0.1 eq) and stir for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 0.5 M Citric Acid (30 mL) to remove TEA and amine byproducts, saturated aqueous NaHCO3​ (30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over MgSO4​ , filter, and concentrate under reduced pressure. The product should solidify upon standing under high vacuum. If necessary, purify via flash column chromatography (gradient of 10% to 30% Ethyl Acetate in Hexanes).

References

  • Title: Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Oxidize Amines to Nitrile Oxides: One Type of Amine Oxidation and Its Application to Directly Construct Isoxazoles and Isoxazolines Source: ResearchGate URL: [Link]

  • Title: A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics Source: RSC Advances URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Carbamate Formation Reactions

Welcome to the Technical Support Center for carbamate formation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbamate formation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of carbamates. Carbamates are crucial functional groups in a vast array of pharmaceuticals and functional materials, yet their synthesis can be fraught with challenges leading to low yields and impure products.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve issues in your carbamate synthesis, ensuring the integrity and success of your experimental outcomes.

FAQs: Diagnosing and Resolving Low Conversion

Q1: My carbamate synthesis from an isocyanate and an alcohol is showing low to no conversion. What are the primary factors I should investigate?

Low conversion in the reaction between an isocyanate and an alcohol is a frequent issue. The primary suspects are often related to reagent purity, reaction conditions, and the intrinsic reactivity of your substrates.

Core Directive: Re-evaluate Your Reagents and Conditions

  • Moisture is the Enemy: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which rapidly decomposes to an amine and carbon dioxide.[3] This amine can then react with another molecule of isocyanate to form an undesired urea byproduct, consuming your starting material. Ensure all your reagents and solvents are scrupulously dried. Anhydrous solvents and inert atmosphere (Nitrogen or Argon) are critical.

  • Reagent Stability: Isocyanates can self-polymerize, especially if impure or stored improperly. Always use freshly opened or purified isocyanates. Alcohols should also be of high purity and free from water.

  • Steric Hindrance: Highly hindered alcohols or isocyanates will react significantly slower. If you are working with bulky substrates, you may need to increase the reaction temperature, extend the reaction time, or employ a catalyst.[4]

  • Temperature Control: While heating can overcome activation barriers, excessive temperatures can lead to side reactions, such as the formation of allophanates from the reaction of the carbamate product with another isocyanate molecule.[5][6] Start at room temperature and gradually increase if necessary, while monitoring the reaction closely.[5]

Q2: I am forming a significant amount of urea byproduct in my isocyanate-based reaction. How can I suppress this?

The formation of urea is a classic side reaction when using isocyanates, primarily caused by the presence of water.

Expert Insight: Causality and Mitigation

The root cause is the hydrolysis of the isocyanate to an amine, which is often more nucleophilic than the target alcohol and reacts rapidly with the isocyanate starting material.

  • Rigorous Drying is Non-Negotiable: As stated in Q1, ensure all components of your reaction are anhydrous. Consider using molecular sieves to dry your solvent prior to use.[7]

  • Order of Addition: Adding the isocyanate slowly to the solution of the alcohol can help to favor the desired reaction, as the isocyanate is more likely to encounter the alcohol rather than trace amounts of water.

  • Catalyst Choice: While catalysts can accelerate the desired reaction, some basic catalysts can also promote side reactions. For sterically hindered substrates, consider a non-nucleophilic base or a Lewis acid catalyst.[4][8]

Q3: My carbamate synthesis using a chloroformate and an amine is sluggish and giving a poor yield. What should I check?

This common method for carbamate synthesis relies on the nucleophilic attack of the amine on the chloroformate.[1] Low yields often point to issues with acid scavenging or reagent reactivity.

Troubleshooting Workflow: Chloroformate Reactions

G cluster_0 Troubleshooting Low Yield in Chloroformate-Based Carbamate Synthesis Start Low Yield Observed Check_Base Is the base appropriate and sufficient? Start->Check_Base Check_Reagents Are the amine and chloroformate pure and reactive? Check_Base->Check_Reagents Yes Add_Base Add more base or switch to a stronger, non-nucleophilic base. Check_Base->Add_Base No Check_Temp Is the reaction temperature optimal? Check_Reagents->Check_Temp Yes Purify_Reagents Purify starting materials. Use fresh chloroformate. Check_Reagents->Purify_Reagents No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Adjust_Temp Adjust temperature (initially cool to 0°C, then warm if needed). Check_Temp->Adjust_Temp No Side_Reactions Are there significant side reactions? Check_Solvent->Side_Reactions Yes Change_Solvent Switch to an anhydrous, inert solvent (e.g., DCM, THF). Check_Solvent->Change_Solvent No Purification Is the product being lost during workup/purification? Side_Reactions->Purification Minimal Address_Sides Identify and mitigate side reactions (e.g., over-alkylation). Side_Reactions->Address_Sides Yes Success High Yield Achieved Purification->Success Add_Base->Check_Base Purify_Reagents->Check_Reagents Adjust_Temp->Check_Temp Change_Solvent->Check_Solvent Address_Sides->Side_Reactions

Caption: A logical workflow for troubleshooting low yields in chloroformate-based carbamate synthesis.

Key Considerations:

  • Acid Scavenger: The reaction generates hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic.[1] An equivalent of a base, typically a tertiary amine like triethylamine or a stronger, non-nucleophilic base like DBU, is essential to neutralize the HCl.[9][10]

  • Chloroformate Stability: Chloroformates can be sensitive to moisture and can degrade over time. Using a fresh bottle or a recently purified batch is recommended.

  • Reaction Temperature: These reactions are often performed at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Running the reaction at too low a temperature may unnecessarily slow it down, while too high a temperature can promote side reactions.[5]

Q4: I am observing multiple spots on my TLC plate that I suspect are side products. What are the common side reactions in carbamate synthesis?

Besides the urea formation already discussed, several other side reactions can lower your yield and complicate purification.

Common Side Products and Their Origins:

Side ProductCommon Synthetic RouteProbable CauseMitigation Strategy
Urea Isocyanate + AminePresence of water leading to isocyanate hydrolysis.Rigorous drying of all reagents and solvents.[7]
Allophanate Isocyanate + CarbamateExcess isocyanate, high temperatures.Use stoichiometric amounts of isocyanate, control temperature.[6]
Isocyanurate Trimerization of IsocyanateOften catalyzed by strong bases or certain metals.Choose a milder catalyst, control temperature.[6]
Over-alkylation Chloroformate + AmineReaction of the carbamate product with the alkylating agent, especially with primary carbamates.Use a non-nucleophilic base; consider a one-pot, three-component coupling if applicable.[11]
Symmetrical Urea From CO2 and primary aminesCan occur when the desired reaction with an electrophile is slow.Optimize reaction conditions to favor reaction with the electrophile.[12]

Experimental Protocols: Your Toolkit for Troubleshooting

Protocol 1: Small-Scale Reaction Optimization

When troubleshooting, running a matrix of small-scale reactions can efficiently identify optimal conditions.

Methodology:

  • Setup: In an array of small, oven-dried vials equipped with stir bars, add your alcohol or amine (e.g., 0.1 mmol).

  • Solvent Screen: To each vial, add an anhydrous solvent (e.g., 0.5 mL of THF, DCM, Acetonitrile, Toluene).

  • Base/Catalyst Screen: To designated vials, add the base or catalyst you wish to screen (e.g., 1.1 equivalents of triethylamine, 0.1 equivalents of DBTDL).

  • Reagent Addition: At the desired starting temperature (e.g., 0 °C or room temperature), add the isocyanate or chloroformate (1.05 equivalents).

  • Monitoring: Stir the reactions and monitor their progress at set time intervals (e.g., 1, 4, and 24 hours) using TLC or LC-MS.

  • Analysis: Compare the conversion and side product profile across the different conditions to identify the most promising path for scale-up.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is an indispensable tool for qualitatively assessing reaction progress.

Procedure:

  • Spotting: Using a capillary tube, spot a small amount of your reaction mixture onto a TLC plate. Also spot your starting materials and co-spot the reaction mixture with the starting materials for comparison.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or ninhydrin for amines).

  • Interpretation: The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress. The presence of other spots suggests side reactions.

Protocol 3: Purification by Flash Column Chromatography

When side products are present, flash chromatography is often necessary to isolate the desired carbamate.

Steps:

  • Sample Preparation: Concentrate your crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system.

  • Loading: Carefully load the adsorbed sample onto the top of the silica column.

  • Elution: Run the column with your eluent, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified carbamate.

Visualizing the Chemistry: Reaction Mechanisms

Understanding the underlying mechanisms is key to effective troubleshooting.

Isocyanate Route to Carbamates:

Caption: The direct addition of an alcohol to an isocyanate to form a carbamate.[13]

Chloroformate Route to Carbamates:

Caption: Nucleophilic substitution of chloride from a chloroformate by an amine.[13]

By systematically addressing these common issues and employing the provided protocols, you can significantly improve the success rate of your carbamate formation reactions. Remember that careful planning, meticulous execution, and diligent monitoring are the cornerstones of successful organic synthesis.

References

  • Wikipedia. Carbamate. [Link]

  • Toma, T., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • Kamer, P. C. J., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. [Link]

  • Taladriz, V., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Li, W., et al. (2018). Alkali Metal Salt as Catalyst for Direct Synthesis of Carbamate from Carbon Dioxide. ACS Sustainable Chemistry & Engineering. [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]

  • University of Helsinki. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. [Link]

  • Scribd. Carbamate Synthesis Techniques. [Link]

  • Sustainability Directory. Carbamate Formation. [Link]

Sources

Troubleshooting

Preventing the decomposition of tert-Butyl (isoxazol-3-ylmethyl)carbamate during workup

Topic: Preventing the Decomposition of tert-Butyl (isoxazol-3-ylmethyl)carbamate During Workup Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing the Decomposition of tert-Butyl (isoxazol-3-ylmethyl)carbamate During Workup

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of tert-Butyl (isoxazol-3-ylmethyl)carbamate during experimental workup. The unique bifunctional nature of this molecule, containing both an acid-labile tert-butoxycarbonyl (Boc) protecting group and a potentially pH-sensitive isoxazole ring, presents specific challenges. This document aims to provide a clear understanding of the underlying chemical principles and to offer practical, field-proven protocols to ensure the integrity of your compound.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific issues you may encounter during the workup of reactions involving tert-Butyl (isoxazol-3-ylmethyl)carbamate.

Question: I'm observing significant loss of my product after aqueous workup. What is the likely cause?

Answer: Product loss during the aqueous workup of tert-Butyl (isoxazol-3-ylmethyl)carbamate is most often due to the decomposition of the molecule under inappropriate pH conditions. There are two primary, opposing risks:

  • Acid-Catalyzed Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[1][2] Even mildly acidic aqueous layers (pH < 5) can initiate the cleavage of the Boc group, leading to the formation of the free amine, which may have different solubility and chromatographic properties, or may be lost in subsequent extractions. The mechanism involves protonation of the carbamate oxygen, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid that decomposes to the free amine and carbon dioxide.[3][4]

  • Base-Catalyzed Decomposition of the Isoxazole Ring: The isoxazole ring, while generally aromatic and stable, can be susceptible to cleavage under basic conditions.[5][6][7] Studies on the isoxazole-containing drug Leflunomide have shown that the ring is stable at acidic and neutral pH at room temperature, but undergoes decomposition at pH 10.[8] This degradation is accelerated at higher temperatures.[8] Therefore, washing with strong bases (e.g., NaOH, KOH) or even prolonged exposure to milder bases at elevated temperatures can lead to the opening of the isoxazole ring.

A stability test is recommended if you suspect hydrolysis. This can be done by exposing your compound to your typical workup conditions for a set period and analyzing for degradation products.[9]

Question: My NMR/LC-MS analysis shows the presence of the deprotected amine (isoxazol-3-ylmethanamine). How can I prevent this?

Answer: The presence of the deprotected amine is a clear indication of Boc group cleavage due to acidic conditions during your workup. To prevent this, you must rigorously avoid acidity.

  • Avoid Acidic Washes: Do not wash your organic layer with acidic solutions (e.g., dilute HCl, NH₄Cl).

  • Use a Mild Basic Wash for Neutralization: If your reaction was run under acidic conditions, you must neutralize the acid. Instead of a strong base, use a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5-10%) potassium carbonate (K₂CO₃) solution. These are sufficiently basic to neutralize acids but are generally not strong enough to cause rapid isoxazole decomposition at room temperature.

  • Minimize Contact Time: Even with mild bases, it is prudent to perform the wash quickly and not let the layers sit in the separatory funnel for extended periods.

  • Work at Lower Temperatures: If you must use a basic wash, performing the extraction at a lower temperature (e.g., in an ice bath) can help to slow down the rate of any potential isoxazole ring opening.[9]

Question: After workup, I see a new, unidentified polar spot on my TLC plate. What could it be?

Answer: A new, polar spot could be indicative of either Boc deprotection or isoxazole ring opening. The free amine resulting from Boc cleavage is more polar than the starting material. Similarly, the byproducts of isoxazole ring cleavage are also typically more polar. To identify the byproduct, you can attempt to isolate it or use LC-MS analysis. However, a more practical approach is to adjust your workup procedure to be milder. A good starting point is to eliminate any strong acids or bases from your workup and use only a brine wash. If the side product is no longer formed, you can deduce that it was a result of decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the workup of tert-Butyl (isoxazol-3-ylmethyl)carbamate? A1: The optimal pH range for the workup is slightly basic to neutral, approximately pH 7.0-8.5. This range is a compromise to avoid both the acid-catalyzed cleavage of the Boc group and the base-catalyzed decomposition of the isoxazole ring. Most carbamates exhibit maximum stability in a slightly acidic environment (around pH 5), but this is too acidic for the Boc group in this molecule.[9]

Q2: Can I use a strong base like sodium hydroxide to wash my organic layer? A2: It is strongly advised to avoid strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The isoxazole ring is known to be labile under basic conditions, and a strong base can induce ring cleavage.[5][6][8]

Q3: Is a simple water wash sufficient? A3: A water wash can be sufficient if your reaction does not contain any acidic or basic reagents that need to be removed. However, be mindful of the pH of your deionized water, which can sometimes be slightly acidic due to dissolved CO₂. Washing with brine (saturated aqueous NaCl) is often a better choice as it can help to reduce the formation of emulsions and decrease the solubility of your organic product in the aqueous layer.[10]

Q4: How can I remove acidic or basic catalysts from my reaction mixture without causing decomposition? A4:

  • To remove acidic catalysts: Use a gentle wash with saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate is basic enough to neutralize the acid but mild enough to minimize the risk of isoxazole decomposition.

  • To remove basic catalysts (e.g., triethylamine, pyridine): A wash with brine should be sufficient to remove water-soluble amines. Avoid acidic washes, which would protonate the basic catalyst but also cleave your Boc group. If the basic catalyst is not water-soluble, purification by column chromatography is the recommended method.

Experimental Protocols

Here are detailed, step-by-step protocols for mild workup procedures suitable for tert-Butyl (isoxazol-3-ylmethyl)carbamate.

Protocol 1: Mild Bicarbonate Wash (For Neutralizing Acidic Reactions)

  • Initial Dilution: Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the diluted reaction mixture to a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Gently swirl the funnel and then shake, venting frequently to release any CO₂ that may have formed. Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any residual water and salts.

  • Drying and Concentration: Separate the layers and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure.

Protocol 2: Brine-Only Wash (For Reactions without Acidic or Basic Reagents)

  • Initial Dilution: After the reaction is complete, dilute it with an appropriate organic solvent.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer with one to two portions of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Data Summary Table

Workup ConditionpH RangeRisk of Boc CleavageRisk of Isoxazole DecompositionRecommended Use
Dilute HCl Wash< 2Very HighLowNot Recommended
Water Wash~5.5-7ModerateLowUse with caution; check pH
Brine Wash~7LowLowGeneral purpose, safe option
Saturated NaHCO₃ Wash~8.4Very LowLowFor neutralizing acids
Dilute NaOH Wash> 12Very LowHighNot Recommended

Visual Guides

Decomposition Pathways

cluster_0 Acidic Conditions (pH < 5) cluster_1 Basic Conditions (pH > 9) Boc_Isoxazole tert-Butyl (isoxazol-3-ylmethyl)carbamate Amine Isoxazol-3-ylmethanamine (Product Decomposition) Boc_Isoxazole->Amine + H⁺ - CO₂ - Isobutene Boc_Isoxazole_2 tert-Butyl (isoxazol-3-ylmethyl)carbamate Ring_Opened Ring-Opened Products (Product Decomposition) Boc_Isoxazole_2->Ring_Opened + OH⁻

Caption: Potential decomposition pathways for tert-Butyl (isoxazol-3-ylmethyl)carbamate.

Troubleshooting Workflow

start Product Loss or Impurity Observed check_nmr Analyze by NMR/LC-MS: See deprotected amine? start->check_nmr acid_issue Problem: Acidic Conditions (Boc Cleavage) check_nmr->acid_issue Yes base_issue Problem: Basic Conditions (Isoxazole Decomposition) check_nmr->base_issue No solution_acid Solution: - Use NaHCO₃ wash for neutralization - Avoid all acidic washes acid_issue->solution_acid solution_base Solution: - Avoid strong bases (NaOH, KOH) - Use only brine or NaHCO₃ wash - Work at low temperature base_issue->solution_base end Product Stable solution_acid->end solution_base->end

Caption: Decision tree for troubleshooting product decomposition during workup.

References

  • Technical Support Center: Reducing Carbamates Hydrolysis During Sample Prepar
  • Yadav, G., & Singh, R. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide...
  • Vacondio, F., et al. (2014).
  • Yadav, G., & Singh, R. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Ghosh, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Ait Lahcen, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Ait Lahcen, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. (2025). BenchChem.
  • Araújo, M. E. M., et al. (2006). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. Journal of Chemical Research.
  • Mor, M., et al. (2010). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC.
  • Boateng, E., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.
  • de la Pradilla, R. F., & Tortosa, M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.
  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. (2025). BenchChem.
  • An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • An In-depth Technical Guide to the Boc Protection of Primary Amines. (2025). BenchChem.
  • Best practices for work-up procedures involving tert-Butyl (cyanomethyl)(methyl)

Sources

Optimization

Challenges in the selective N-alkylation of carbamates

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent hurdles in medicinal chemistry and drug development: the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent hurdles in medicinal chemistry and drug development: the selective N-alkylation of carbamates.

Unlike simple amines, carbamates present unique electronic and steric challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating, field-proven protocols to ensure your workflows succeed on the first run.

Part 1: Core Principle — The Regioselectivity Dilemma

The fundamental challenge in carbamate alkylation is ambient nucleophilicity . The resonance structures of the carbamate functional group distribute the negative charge between the nitrogen and oxygen atoms. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen is "softer"[1]. Consequently, the precise selection of the base (specifically its counterion), the solvent environment, and the electrophile strictly dictates whether the reaction proceeds via the desired N-alkylation or the undesired O-alkylation pathway.

Part 2: Diagnostic FAQs (Troubleshooting Guide)

Q1: I am observing significant O-alkylation instead of the desired N-alkylation. How do I shift the regioselectivity? Causality: O-alkylation dominates when the carbamate oxygen's hard nucleophilicity is favored. This typically occurs when using hard alkali metal bases (e.g., Li⁺ or Na⁺) in non-coordinating solvents, or when employing hard electrophiles like alkyl tosylates. Solution: Switch to a base with a large, highly polarizable counterion, such as Cesium Carbonate (Cs₂CO₃)[2]. The "cesium effect" enhances the solubility of the base in polar aprotic solvents (like DMF) and creates a highly reactive, "naked" carbamate anion. Because the bulky cesium ion does not tightly coordinate to the oxygen, the anion preferentially attacks the electrophile via the softer nitrogen atom[3].

Q2: My primary carbamate is undergoing over-alkylation (dialkylation). How can I arrest the reaction at mono-N-alkylation? Causality: Once mono-alkylated, the resulting secondary carbamate can become more nucleophilic or remain sterically unhindered enough to react a second time if excess base and alkylating agent are present in the system. Solution: Implement strict stoichiometric control (maximum 1.1 equivalents of alkyl halide) and temperature modulation (maintaining 0 °C during deprotonation)[4]. Crucially, employing a Cs₂CO₃/TBAI catalytic system minimizes over-alkylation. The tetrabutylammonium cation (from TBAI) stabilizes the incipient mono-alkylated carbamate anion through conjugation, significantly lowering its propensity to undergo a second alkylation event[5].

Q3: The reaction kinetics are sluggish, and starting material remains even after 24 hours. What is the fix? Causality: Alkyl chlorides or sterically hindered alkyl bromides possess high activation energy barriers for Sₙ2 displacement by the bulky carbamate anion. Solution: Introduce Tetrabutylammonium Iodide (TBAI) at 0.1 to 0.2 equivalents[4]. TBAI serves a dual mechanistic purpose: it acts as a phase-transfer catalyst (PTC) to increase the effective concentration of the reacting species, and it facilitates an in situ Finkelstein reaction. This converts sluggish alkyl chlorides/bromides into highly reactive alkyl iodides, rapidly accelerating the N-alkylation kinetics[2].

Part 3: Quantitative Reaction Parameters

To achieve optimal conversion, reaction parameters must be tightly controlled. The table below summarizes the optimal conditions for selective N-alkylation.

ParameterRecommended ConditionMechanistic Rationale
Base Cs₂CO₃ (1.5 - 2.0 eq)Provides the "cesium effect" yielding a naked, highly reactive anion favoring N-attack over O-attack[3].
Solvent Anhydrous DMF or THFPolar aprotic solvents stabilize the transition state without hydrogen-bonding to the nucleophile[4].
Catalyst TBAI (0.1 - 0.2 eq)Accelerates Sₙ2 displacement via in situ generation of alkyl iodides and stabilizes the intermediate anion[5].
Electrophile Alkyl Iodide/Bromide (1.1 eq)Softer leaving groups favor interaction with the softer nitrogen nucleophile.
Temperature 0 °C to Room Temp (20-25 °C)Low initial temperature controls deprotonation exothermicity; warming to RT ensures kinetic completion[4].

Part 4: Self-Validating Experimental Protocol

Step 1: Reaction Setup

  • Action: To a flame-dried round-bottom flask under an inert argon atmosphere, add the starting carbamate (1.0 eq) and TBAI (0.1 eq). Add anhydrous DMF to achieve a concentration of 0.1–0.5 M.

  • Validation Checkpoint: Ensure complete dissolution. The solution must be entirely clear. Any turbidity indicates moisture contamination in the DMF, which will quench the base in the next step.

Step 2: Deprotonation

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add Cs₂CO₃ (1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Validation Checkpoint: The suspension should stir freely, and a slight color change (often pale yellow) will occur, indicating the successful formation of the carbamate anion. If the mixture clogs or seizes, the solvent volume is insufficient and must be adjusted.

Step 3: Alkylation

  • Action: Slowly add the alkylating agent (1.1 eq) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–24 hours.

  • Validation Checkpoint: Monitor progress via LC-MS or TLC. You should observe the complete consumption of the starting material mass/spot and the appearance of a less polar product spot (N-alkylated carbamates are typically less polar than their unalkylated precursors).

Step 4: Quenching & Workup

  • Action: Upon confirmed completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with water (to remove DMF) and brine, then dry over anhydrous MgSO₄.

  • Validation Checkpoint: The cessation of gas evolution during the NH₄Cl quench confirms that all excess unreacted base has been neutralized.

Part 5: Mechanistic Workflow Visualization

CarbamateAlkylation Start Carbamate + Alkyl Halide BaseSolvent Select Base & Solvent Start->BaseSolvent PathSoft Cs2CO3 in DMF/THF (Soft Cation, Polar Aprotic) BaseSolvent->PathSoft Optimal choice PathHard NaH/LiHMDS in Non-polar (Hard Cation) BaseSolvent->PathHard Sub-optimal choice Catalyst Add TBAI (0.1 eq)? PathSoft->Catalyst OAlkylation O-Alkylation Dominates (Undesired Pathway) PathHard->OAlkylation Hard-Hard Interaction Sluggish Sluggish Kinetics / Incomplete Conversion Catalyst->Sluggish No (for unreactive halides) NAlkylation Selective N-Alkylation (High Yield, Target) Catalyst->NAlkylation Yes (In situ Finkelstein & PTC)

Decision matrix for optimizing regioselective N-alkylation of carbamates.

References

  • Source: researchgate.
  • Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)
  • Amines from alkyl halides using arylsulfonamide salts (Discussion on O- vs N-alkylation)
  • Source: nih.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Analysis of tert-Butyl (isoxazol-3-ylmethyl)carbamate: A Comparative Guide for Purity Assessment

Introduction tert-Butyl (isoxazol-3-ylmethyl)carbamate (CAS 1526819-98-6) is a highly versatile, Boc-protected building block utilized extensively in the synthesis of novel pharmaceutical agents[1]. As with any critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-Butyl (isoxazol-3-ylmethyl)carbamate (CAS 1526819-98-6) is a highly versatile, Boc-protected building block utilized extensively in the synthesis of novel pharmaceutical agents[1]. As with any critical intermediate, a truthful description of its chemical constitution requires rigorous coverage of both its molecular structure and its purity[2]. While High-Performance Liquid Chromatography (HPLC) has historically served as the default analytical tool, Quantitative Nuclear Magnetic Resonance (qNMR) is rapidly emerging as the modern gold standard for absolute purity quantification[3].

This guide objectively compares qNMR against traditional chromatographic methods and provides a self-validating experimental framework for the structural and quantitative analysis of tert-butyl (isoxazol-3-ylmethyl)carbamate.

The Paradigm Shift: qNMR vs. HPLC-UV

Purity assessment is particularly critical in discovery programs where chemistry is directly linked to biological and therapeutic outcomes[4]. The choice of analytical method fundamentally alters the definition of "purity" for a given batch.

  • HPLC-UV (Relative Purity): HPLC relies on physical separation and UV detection. It is a relative method that inherently assumes all components share a similar UV response factor—an assumption that is frequently false[5]. Furthermore, HPLC is analytically "blind" to non-UV active impurities such as residual inorganic salts, water, and aliphatic solvents. Accurate mass-balance quantification by HPLC strictly requires a certified reference standard of the identical analyte[6].

  • qNMR (Absolute Purity): qNMR is a primary analytical method based on the direct physical proportionality between the integrated signal area of a specific nucleus (e.g., 1H) and the molar concentration of those nuclei in the sample[7]. By utilizing a universal internal standard, qNMR provides an absolute purity value without requiring a compound-specific reference standard[8]. Absolute qNMR captures analytes that frequently escape chromatographic detection, offering a highly trustworthy and orthogonal means of purity evaluation[9].

Table 1: Methodological Comparison for Purity Assessment
FeatureQuantitative NMR (qNMR)HPLC-UV / LC-MS
Purity Metric Absolute Purity (% w/w)Relative Purity (Area %)
Reference Standard Universal Internal Standard (e.g., DMSO2)Identical Compound Standard Required
Response Factor Intrinsically linear (Molar proportional)Variable (Depends on chromophore/ionization)
Detection Scope Universal (Captures solvents, water, salts)Limited (Misses non-UV/non-ionizable species)
Method Development Minimal (Standard 1H workflows adapt easily)Extensive (Column, mobile phase, gradient tuning)

Structural Elucidation: Signal Assignment

Before quantitative assessment can occur, unambiguous assignment of the analyte's NMR signals is crucial to prevent impurity signals from being hidden beneath the target peaks[7]. The isoxazole ring and the Boc-protected amine present distinct, well-resolved signals.

Table 2: Expected 1H NMR Assignments (Simulated in CDCl3 at 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
Isoxazole H-58.40Doublet (d)1HAromatic CH (coupled to H-4)
Isoxazole H-46.30Doublet (d)1HAromatic CH (coupled to H-5)
NH5.05Broad Singlet (br s)1HCarbamate NH (exchangeable)
CH24.35Doublet (d)2HMethylene adjacent to isoxazole
tert-Butyl1.45Singlet (s)9HBoc methyl groups
Table 3: Expected 13C NMR Assignments (Simulated in CDCl3 at 100 MHz)
PositionChemical Shift (ppm)Structural Assignment
Isoxazole C-3162.0Quaternary aromatic carbon
Isoxazole C-5158.5Aromatic CH
Boc C=O156.0Carbamate carbonyl
Isoxazole C-4103.0Aromatic CH
Boc C(CH3)379.5Quaternary aliphatic carbon
CH237.0Methylene carbon
Boc CH328.5tert-Butyl methyl carbons

Experimental Protocol: Self-Validating qNMR System

To ensure absolute trustworthiness, the qNMR protocol must be designed as a self-validating system. The assessment of primary calibrator purity is critical for establishing traceability to the International System of Units (SI)[10].

Step 1: Method Planning & Internal Standard (IS) Selection

Causality: The IS must be highly pure (traceable to SI), non-reactive with the analyte, and possess a distinct NMR signal that does not overlap with the analyte's spectrum[7].

  • Selected IS: Dimethyl sulfone (DMSO2).

  • Rationale: DMSO2 produces a sharp, easily integrable 6H singlet at ~3.0 ppm in CDCl3. This falls perfectly in the baseline void between the analyte's Boc group (1.45 ppm) and methylene group (4.35 ppm), ensuring zero signal interference.

Step 2: System Suitability Test (SST)

Causality: Before analyzing the unknown batch, the instrument's quantitative capability must be verified.

  • Action: Analyze a known Certified Reference Material (CRM) mixture. Verify that the integrated NMR ratio matches the gravimetric mass ratio within ±1.0%. This validates that the relaxation delay (D1) and 90° pulse calibration are functioning correctly for absolute quantification.

Step 3: Gravimetric Sample Preparation

Causality: qNMR is an absolute mass-balance technique; weighing errors directly translate to purity errors.

  • Accurately weigh ~20.00 mg of tert-butyl (isoxazol-3-ylmethyl)carbamate and ~5.00 mg of the DMSO2 IS using a calibrated microbalance (precision to 0.01 mg).

  • Co-dissolve both in 0.6 mL of high-purity CDCl3.

  • Transfer to a high-quality 5 mm NMR tube compatible with the instrument's magnetic field strength to optimize field homogeneity and peak shape[7].

Step 4: Data Acquisition Parameters

Causality: Standard structural NMR parameters are insufficient for quantitative analysis[11].

  • Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio.

  • Relaxation Delay (D1): Set D1 to 30–60 seconds. Why? To ensure complete longitudinal relaxation ( T1​ ) of all protons between pulses. Incomplete relaxation leads to signal saturation and severe underestimation of purity[7].

  • Scans (NS): Minimum of 64 scans to achieve a signal-to-noise (S/N) ratio > 250:1 for the target peaks.

Step 5: Data Processing & Calculation
  • Apply a 5th-order polynomial baseline correction and carefully phase the spectrum manually[11].

  • Integrate the IS peak (3.0 ppm, 6H) and the distinct analyte peak (e.g., Isoxazole H-5 at 8.40 ppm, 1H).

  • Calculate absolute purity ( Panalyte​ ) using the fundamental qNMR equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Visualizing the Analytical Workflow

The following logic diagram illustrates the orthogonal capabilities of qNMR versus traditional HPLC when assessing the purity of a newly synthesized batch.

G A Synthesized Batch: tert-Butyl (isoxazol-3-ylmethyl)carbamate B qNMR Purity Assay (Absolute Quantification) A->B C HPLC-UV Assay (Relative Quantification) A->C F Calculates Absolute Purity (% w/w) Captures Solvents & Salts B->F G Calculates Area % Misses Non-UV Impurities C->G D Add Universal Internal Standard (e.g., Dimethyl Sulfone) D->B E Requires Identical Reference Standard E->C

Workflow comparing qNMR and HPLC-UV for absolute vs. relative purity assessment.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Choi, K., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Magnetochemistry, MDPI.[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Analytical Services.[Link]

  • Almac Group. "QNMR – a modern alternative to HPLC." Almac Group Insights.[Link]

Sources

Comparative

A Comparative Guide to Boc and Cbz Protecting Groups on Isoxazole Derivatives: Navigating Stability and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of medicinal chemistry and organic synthesis, the isoxazole scaffold stands out as a privileged heterocycle, integral to a multit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and organic synthesis, the isoxazole scaffold stands out as a privileged heterocycle, integral to a multitude of pharmacologically active compounds.[1] The synthesis of complex isoxazole-containing molecules invariably necessitates the use of protecting groups for amine functionalities. Among the most common choices are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The selection between these two carbamates is not merely a matter of routine but a critical strategic decision that can profoundly impact the outcome of a synthetic sequence. This guide provides an in-depth, data-driven comparison of the stability of Boc and Cbz protecting groups on isoxazole derivatives, offering field-proven insights to inform experimental design and troubleshooting.

The Orthogonal Paradigm: A Tale of Two Deprotection Strategies

The fundamental difference between Boc and Cbz protecting groups lies in their distinct deprotection mechanisms, a concept known as orthogonality.[2] This orthogonality allows for the selective removal of one group in the presence of the other, a cornerstone of modern multi-step synthesis.[3]

  • Boc (tert-butoxycarbonyl): This protecting group is characteristically acid-labile.[2] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The mechanism involves the formation of a stable tert-butyl cation, which then fragments into isobutylene and a proton.

  • Cbz (benzyloxycarbonyl or Z): In contrast, the Cbz group is stable to most acidic and basic conditions but is susceptible to cleavage under reductive conditions, most commonly catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[1][2] This process cleaves the benzylic C-O bond.

This inherent difference in lability dictates the strategic choice of protecting group based on the other functionalities present in the isoxazole derivative and the planned synthetic transformations.

Stability Under Deprotection Conditions: A Comparative Analysis

The stability of the protecting group and the isoxazole ring itself under various deprotection conditions is paramount. The following sections provide a detailed comparison.

Acidic Conditions (Boc Deprotection)

While the Boc group is designed for acid-catalyzed removal, the stability of the isoxazole ring under these conditions must be carefully considered. Some isoxazole derivatives can be susceptible to degradation in strongly acidic media.[4][5] The degradation kinetics of an N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone derivative showed a linear degradation rate with increasing acidity at a pH below 3.5.[4]

Key Considerations:

  • Acid Strength and Concentration: The choice of acid and its concentration is critical. While TFA is highly effective for Boc removal, prolonged exposure or the use of very strong acids like concentrated HCl could lead to undesired isoxazole ring opening.[6]

  • Reaction Temperature and Time: Milder acidic conditions, shorter reaction times, and lower temperatures can help preserve the integrity of the isoxazole core.

  • Substituent Effects: The electronic nature of substituents on the isoxazole ring can influence its acid stability. Electron-withdrawing groups may enhance stability, while electron-donating groups could potentially increase susceptibility to acid-catalyzed hydrolysis.

Basic Conditions

The Boc group is generally stable to a wide range of basic and nucleophilic conditions, making it a robust choice when basic transformations are required elsewhere in the molecule.[7] However, the isoxazole ring itself can be labile under strongly basic conditions.[8] For instance, some isoxazoles can undergo ring-opening in the presence of strong bases.[8] A study on the isoxazole-containing drug leflunomide demonstrated its decomposition at basic pH (10.0), with the rate of degradation increasing with temperature.[9]

Key Considerations:

  • Base Strength: While Boc protection is compatible with milder bases like sodium bicarbonate or triethylamine, stronger bases such as sodium hydroxide or potassium tert-butoxide should be used with caution, especially at elevated temperatures, due to the potential for isoxazole ring cleavage.

The Cbz group is generally stable under basic conditions, offering an advantage if strongly basic reaction steps are unavoidable.

Reductive Conditions (Cbz Deprotection)

Catalytic hydrogenolysis, the standard method for Cbz deprotection, presents a significant challenge for isoxazole-containing molecules. The N-O bond of the isoxazole ring is susceptible to reductive cleavage under these conditions.[8] Various methods for the reductive ring-cleavage of isoxazoles have been reported, including hydrogenolysis in the presence of Raney-nickel or Pd/C.[10][11]

Key Considerations:

  • Catalyst and Hydrogen Source: The choice of catalyst and hydrogen source can influence the outcome. While Pd/C is standard for Cbz removal, it is also effective at cleaving the isoxazole N-O bond. Alternative hydrogen sources for transfer hydrogenolysis, such as ammonium formate, have been used for Cbz deprotection and may offer some selectivity, though compatibility with the isoxazole ring must be experimentally verified.[12]

  • Presence of Other Reducible Groups: If the isoxazole derivative contains other reducible functional groups (e.g., nitro groups, alkenes), catalytic hydrogenolysis can lead to multiple transformations.

  • Sulfur-Containing Molecules: The presence of sulfur atoms in the molecule can poison the palladium catalyst, rendering hydrogenolysis ineffective for Cbz deprotection.[13]

Data Summary: Stability and Deprotection of Boc vs. Cbz on Isoxazole Derivatives

ConditionBoc Protecting GroupCbz Protecting GroupIsoxazole Ring StabilitySenior Application Scientist's Note
Strongly Acidic (e.g., TFA, conc. HCl) Labile (Deprotection)[3]Generally Stable (can be cleaved with harsh acids)[1]Potentially Labile (risk of ring opening)[4][5]Optimize acid concentration, temperature, and reaction time to favor Boc deprotection over isoxazole degradation.
Mildly Acidic (e.g., dilute HCl) StableStableGenerally StableBoc group is generally stable to mildly acidic workups.
Strongly Basic (e.g., NaOH, KOtBu) Stable[7]StableLabile (risk of ring opening)[8][9]Cbz is the preferred protecting group if strongly basic conditions are required.
Mildly Basic (e.g., NaHCO₃, Et₃N) Stable[7]StableGenerally StableBoth protecting groups are compatible with mildly basic reaction conditions.
Catalytic Hydrogenolysis (e.g., H₂/Pd-C) Stable[3]Labile (Deprotection)[1]Labile (high risk of N-O bond cleavage)[8][10]Standard hydrogenolysis is generally NOT recommended for Cbz deprotection on isoxazoles. Alternative deprotection methods for Cbz should be explored.
Nucleophilic Conditions Stable[7]Can be cleaved by some nucleophiles (e.g., thiols)[14]Generally StableBoc offers broader stability against nucleophiles.

Experimental Protocols

Protocol 1: N-Boc Protection of an Amino-isoxazole

This protocol describes a general procedure for the N-tert-butoxycarbonylation of an amino-isoxazole derivative.

Reagents and Materials:

  • Amino-isoxazole derivative

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (Et₃N) (1.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino-isoxazole derivative in DCM.

  • Add triethylamine to the solution.

  • Add di-tert-butyl dicarbonate portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Acidic Deprotection of a Boc-protected Isoxazole

This protocol outlines a general method for the removal of the Boc group from an N-Boc protected isoxazole derivative.

Reagents and Materials:

  • N-Boc protected isoxazole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected isoxazole derivative in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM).

  • Stir the reaction mixture at 0 °C to room temperature while monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amino-isoxazole.

Protocol 3: Alternative Deprotection of a Cbz-protected Isoxazole (Avoiding Hydrogenolysis)

Given the lability of the isoxazole ring to standard hydrogenolysis, alternative methods for Cbz deprotection are necessary. One such method involves the use of a Lewis acid.[15]

Reagents and Materials:

  • N-Cbz protected isoxazole derivative

  • Aluminum chloride (AlCl₃) (3 equivalents)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Cbz protected isoxazole derivative in HFIP.

  • Add aluminum chloride portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualization of Key Concepts

Deprotection Mechanisms

Deprotection_Mechanisms cluster_boc Boc Deprotection (Acidic) cluster_cbz Cbz Deprotection (Hydrogenolysis) BocN Boc-NH-Isoxazole ProtonatedBoc Protonated Boc-NH-Isoxazole BocN->ProtonatedBoc + H+ Hplus H+ tBu_cation t-Butyl Cation ProtonatedBoc->tBu_cation Fragmentation CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid CO2_isobutylene CO₂ + Isobutylene tBu_cation->CO2_isobutylene Amine H₂N-Isoxazole CarbamicAcid->Amine - CO₂ CbzN Cbz-NH-Isoxazole Cleavage Reductive Cleavage CbzN->Cleavage + H₂/Pd-C H2_PdC H₂ / Pd-C Amine_Cbz H₂N-Isoxazole Cleavage->Amine_Cbz Toluene_CO2 Toluene + CO₂ Cleavage->Toluene_CO2 Protecting_Group_Selection start Start: Need to protect an amino-isoxazole acid_sensitive Is the final molecule or intermediate sensitive to strong acid? start->acid_sensitive reductive_conditions Are reductive steps (e.g., hydrogenation) planned? acid_sensitive->reductive_conditions No basic_conditions Are strongly basic conditions required? acid_sensitive->basic_conditions Yes use_boc Use Boc protecting group. Deprotect with acid (e.g., TFA/DCM). reductive_conditions->use_boc No reconsider Re-evaluate synthetic route. Consider alternative protecting groups (e.g., Fmoc). reductive_conditions->reconsider Yes use_cbz Use Cbz protecting group. Deprotect with non-hydrogenolysis methods (e.g., Lewis acids). basic_conditions->use_cbz No basic_conditions->reconsider Yes

Caption: Workflow for selecting Boc vs. Cbz on isoxazoles.

Conclusion and Future Perspectives

The choice between Boc and Cbz as a protecting group for amino-isoxazoles is a critical decision that must be guided by a thorough understanding of the stability of both the protecting group and the isoxazole ring. While the Boc group's acid lability offers a straightforward deprotection strategy, the potential for acid-catalyzed degradation of the isoxazole core necessitates careful optimization of reaction conditions. Conversely, the Cbz group's stability to a wider range of conditions is offset by the significant challenge of its removal in the presence of the hydrogenolysis-sensitive isoxazole ring.

For many applications involving isoxazole derivatives, the Boc group may be the more prudent choice, provided that deprotection can be achieved under controlled acidic conditions that preserve the heterocyclic core. When the use of Cbz is unavoidable, researchers must eschew standard catalytic hydrogenolysis in favor of alternative deprotection methods, such as those employing Lewis acids.

As the demand for novel isoxazole-containing therapeutics continues to grow, the development of new protecting group strategies that are fully orthogonal to the inherent reactivity of the isoxazole ring will be a key area of future research. This will undoubtedly lead to more efficient and robust synthetic routes for this important class of molecules.

References

  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry. [Link]

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry. [Link]

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Semantic Scholar. [Link]

  • Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. [Link]

  • Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]

  • Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. PubMed. [Link]

  • Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives. Sci-Hub. [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • Processes for preparing 3-amino-isoxazoles.
  • An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. ResearchGate. [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Bentham Science. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • To Deprotect and Serve. Scientific Update. [Link]

  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. PMC. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. RSC Publishing. [Link]

  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate. [Link]

  • Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. Semantic Scholar. [Link]

  • Synthesis of N-Boc-masked isoxazole derivatives. ResearchGate. [Link]

  • 1 Protection Reactions. Wiley-VCH. [Link]

  • Selective Cbz or Boc deprotection. ResearchGate. [Link]

  • Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. ResearchGate. [Link]

  • Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. rhodium.ws. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journals. [Link]

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Validation

Alternative Methods for the Synthesis of N-Protected (Isoxazol-3-ylmethyl)amines: A Comparative Guide

Executive Summary & Chemical Context The isoxazole heterocycle is a privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for amides and esters. Specifically, N-protected...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The isoxazole heterocycle is a privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for amides and esters. Specifically, N-protected (isoxazol-3-ylmethyl)amines are critical building blocks for synthesizing complex therapeutics, including recent breakthroughs in hemagglutinin-targeted influenza fusion inhibitors like VF-57a[1].

Despite their utility, synthesizing the 3-substituted isomer with high regioselectivity remains a persistent challenge. The classical approach—a 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide—inherently favors the formation of 5-substituted isoxazoles due to both steric hindrance and HOMO-LUMO orbital coefficients. Attempting to force the 3-substitution by placing the aminomethyl group on the nitrile oxide (via an α -aminoacetaldehyde oxime) typically fails; these specific nitrile oxides are highly unstable and rapidly dimerize into inactive furoxans before cycloaddition can occur.

To bypass this bottleneck, application scientists have developed alternative methodologies. This guide objectively compares three leading strategies: the industry-standard Halomethyl Surrogate Route , the cutting-edge Synergistic Catalytic Nitrogen Transfer , and the Metal-Free Condensation approach.

Comparative Analysis of Synthetic Strategies

Strategy A: The Halomethyl Surrogate Route (Industry Standard)

Instead of using an unstable amino-substituted nitrile oxide, this method utilizes chloroacetaldehyde oxime. Upon oxidation, it forms a highly stable chloroacetonitrile oxide, which undergoes cycloaddition with an alkyne equivalent to form 3-(chloromethyl)isoxazole. The chlorine is subsequently displaced via a Gabriel synthesis to install the primary amine, which is then N-protected.

  • Causality & Advantage: By deferring the introduction of the nitrogen atom until after the isoxazole ring is constructed, this route completely bypasses the furoxan dimerization dead-end. The use of phthalimide as a nucleophile prevents the over-alkylation issues that plague direct amination with ammonia.

Workflow cluster_0 Direct Route (Prone to Failure) cluster_1 Surrogate Route (Industry Standard) A1 Boc-Aminoacetaldehyde Oxime A2 Nitrile Oxide (Highly Unstable) A1->A2 [O] A3 Furoxan Dimer (Dead End) A2->A3 Dimerization B1 Chloroacetaldehyde Oxime B2 Chloroacetonitrile Oxide (Stable) B1->B2 NCS, Et3N B3 3-(Chloromethyl) isoxazole B2->B3 Alkyne B4 N-Boc-(Isoxazol-3- ylmethyl)amine B3->B4 1. Phthalimide 2. N2H4 3. Boc2O

Mechanistic divergence: Direct vs. Surrogate routes for isoxazole synthesis.

Strategy B: Synergistic Catalytic Nitrogen Transfer

Recent advances have introduced 4,5-dihydro-1,2,4-oxadiazoles as single nitrogen transfer reagents[2]. When reacted with ynones under Sc(OTf)₃ or Au(I)/Sc(OTf)₃ synergistic catalysis, the oxadiazole undergoes N–O bond cleavage and cyclization.

  • Causality & Advantage: This method elegantly reverses the standard regioselectivity of oxime-derived cyclizations. The bimetallic system activates the ynone while simultaneously facilitating the strain-release driven nitrogen transfer, yielding strictly 3-substituted functionalized isoxazoles[2].

Catalysis N1 Ynone Substrate N3 Au(I) / Sc(OTf)3 Synergistic Catalysis N1->N3 N2 4,5-Dihydro-1,2,4-oxadiazole (N-Transfer Reagent) N2->N3 N4 Regioselective 3-Substituted Isoxazole N3->N4 N-O Cleavage & Cyclization

Synergistic catalytic workflow for regioselective nitrogen transfer.

Strategy C: Metal-Free DBU-Promoted Condensation

For laboratories looking to avoid transition metal contamination (a critical factor in late-stage API synthesis), metal-free 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promoted regioselective syntheses offer a robust alternative[3]. This involves the in situ generation of nitrile oxides from aldoximes using N-chlorosuccinimide (NCS), followed by DBU-mediated cycloaddition[4].

  • Causality & Advantage: DBU acts as both a non-nucleophilic base to generate the nitrile oxide and a mediator that stabilizes the transition state, allowing the reaction to proceed efficiently even with unprotected functional groups[3].

Quantitative Comparison of Methods

The following table summarizes the performance metrics of each strategy based on standard benchmarking for the synthesis of N-Boc-(isoxazol-3-ylmethyl)amine.

ParameterHalomethyl Surrogate (Gabriel)Synergistic Catalysis (Au/Sc)Metal-Free DBU Condensation
Overall Yield 65 - 75% (Over 3 steps)70 - 85% (Single step)50 - 65% (Over 2 steps)
Regioselectivity >99:1 (3-isomer favored)>95:5 (3-isomer favored)Variable (Dependent on alkyne)
Scalability Excellent (Kilogram scale)Moderate (Cost-prohibitive Au)Good (Gram scale)
API Suitability High (No heavy metals)Low (Requires strict metal purging)High (Metal-free)
Primary Limitation Multi-step sequenceHigh catalyst costSubstrate scope restrictions

Self-Validating Experimental Protocol: The Surrogate Route

Because of its unmatched scalability and lack of heavy-metal requirements, the Halomethyl Surrogate Route remains the most reliable method for producing N-protected (isoxazol-3-ylmethyl)amines in bulk. Below is a self-validating, step-by-step protocol.

Phase 1: Synthesis of 3-(Chloromethyl)isoxazole
  • Reagent Preparation: Dissolve chloroacetaldehyde oxime (1.0 eq) in anhydrous DMF (0.5 M) under a nitrogen atmosphere.

  • In Situ Activation: Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes at 0 °C.

    • Validation Checkpoint: The solution will transition from clear to a pale yellow, indicating the successful formation of the hydroximoyl chloride intermediate.

  • Cycloaddition: Introduce the alkyne equivalent (e.g., vinyl bromide or acetylene gas, 1.5 eq). Slowly add triethylamine (1.1 eq) dropwise over 2 hours.

    • Causality: Slow addition of the base keeps the steady-state concentration of the nitrile oxide exceptionally low. This kinetic control heavily favors the intermolecular cycloaddition over the intramolecular furoxan dimerization.

    • Validation Checkpoint: A fine white precipitate (Et₃N·HCl) will form, confirming the elimination step and active generation of the nitrile oxide.

  • Workup: Quench with water, extract with EtOAc, and purify via short-pad silica filtration to yield 3-(chloromethyl)isoxazole.

Phase 2: Gabriel Synthesis & N-Boc Protection
  • Nucleophilic Substitution: Dissolve 3-(chloromethyl)isoxazole in DMF. Add potassium phthalimide (1.1 eq) and heat to 60 °C for 4 hours.

    • Causality: Phthalimide acts as a sterically hindered, mono-reactive nucleophile, completely preventing the formation of secondary amines.

  • Hydrazinolysis: Concentrate the mixture, resuspend in ethanol, and add hydrazine monohydrate (2.0 eq). Reflux for 2 hours.

    • Validation Checkpoint: A voluminous, insoluble white precipitate (phthalhydrazide) will crash out of the solution, visually confirming the complete cleavage of the phthalimide protecting group.

  • Protection: Filter the precipitate. To the filtrate containing the free amine, add NaOH (1.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at room temperature. Stir for 3 hours.

  • Isolation: Concentrate, extract with DCM, and wash with mild citric acid to remove unreacted free amine. Evaporation yields pure N-Boc-(isoxazol-3-ylmethyl)amine.

References

  • Title: N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 4,5-Dihydro-1,2,4-oxadiazole as a Single Nitrogen Transfer Reagent: Synthesis of Functionalized Isoxazoles Assisted by Sc(OTf)₃ or Au(I)/Sc(OTf)₃ Synergistic Catalysis Source: Organic Letters URL: [Link]

  • Title: Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines Source: RSC Advances URL: [Link]

  • Title: A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide Source: Chemical Papers URL: [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Biological Efficacy of tert-Butyl (isoxazol-3-ylmethyl)carbamate Analogs in Cellular Assays

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, earning its status as a "...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, earning its status as a "privileged structure."[1][2] This is due to its versatile electronic properties and its ability to serve as a key pharmacophore in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to antiviral and neuroprotective.[1][3][4][5] The modification of the isoxazole core offers a high degree of chemical diversity, enabling the development of novel therapeutic agents with enhanced potency and reduced toxicity.[1]

This guide focuses on a specific subclass: analogs of tert-Butyl (isoxazol-3-ylmethyl)carbamate. The inclusion of the tert-Butyl group is a deliberate design choice, often intended to increase lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets within biological targets.[6][7] As researchers synthesize novel analogs based on this scaffold, a systematic and logically tiered approach to evaluating their biological efficacy in cellular assays is paramount. This guide provides a framework for such an evaluation, explaining not just the "how" but the critical "why" behind each experimental step, ensuring a robust and self-validating workflow.

The Core Challenge: Designing a Funnel for Efficacy and Mechanism

The fundamental goal when screening a library of new chemical entities is to efficiently identify the most promising candidates and elucidate their mechanism of action. A multi-tiered screening cascade, or "funnel," is the most effective strategy. This approach begins with broad, high-throughput assays to assess general bioactivity and progressively moves toward more complex, target-specific assays for the most potent compounds. This ensures that resources are focused on analogs with the highest therapeutic potential.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target-Specific & Pathway Analysis cluster_3 Tier 4: Data Synthesis primary_screening Cytotoxicity & Antiproliferative Assays (e.g., MTT, Resazurin) apoptosis Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) primary_screening->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) primary_screening->cell_cycle If cytostatic kinase Kinase Inhibition Assays (e.g., Western Blot for p-FLT3) apoptosis->kinase immuno Immunomodulation Assays (e.g., Cytokine Release ELISA) apoptosis->immuno tubulin Microtubule Dynamics (e.g., Tubulin Polymerization Assay) apoptosis->tubulin cell_cycle->kinase interpretation Calculate IC50 / EC50 Values Determine Selectivity Index Structure-Activity Relationship (SAR) kinase->interpretation immuno->interpretation tubulin->interpretation

Fig. 1: A tiered experimental workflow for evaluating novel isoxazole analogs.

Tier 1: Primary Screening for Antiproliferative Activity

The first crucial step is to determine whether the analogs have any general effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method widely used for this purpose.[8][9]

Causality Behind the Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of a cell population. Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells. A decrease in the purple color indicates either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect).

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each tert-Butyl (isoxazol-3-ylmethyl)carbamate analog in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various analog concentrations. Include wells for a "vehicle control" (medium with the highest concentration of DMSO used) and a "positive control" (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8] During this time, visible purple precipitates will form in wells with viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently agitate the plate for 10 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Tier 2: Elucidating the Mechanism of Cell Death and Arrest

Analogs that exhibit a potent IC50 in the primary screen must be investigated further. Is the compound killing the cells (apoptosis/necrosis) or simply halting their division (cell cycle arrest)? Flow cytometry provides definitive answers.

A. Apoptosis vs. Necrosis: The Annexin V/PI Assay

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

B. Cell Cycle Analysis: Propidium Iodide Staining

Understanding if a compound induces cell cycle arrest is critical, as this is a common mechanism for anticancer agents.[10] PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. For example, some isoxazole-amide analogs have been shown to induce a delay in the G2/M phase.[10]

Tier 3: Target-Specific and Pathway-Level Interrogation

This tier is tailored to the hypothesized target of the isoxazole analogs. Based on extensive literature, isoxazoles can act on a variety of targets.[5]

A. Anticancer Target: Kinase Signaling Inhibition

Many isoxazole derivatives function as kinase inhibitors.[11][12] A prominent target in Acute Myeloid Leukemia (AML) is the FMS-like tyrosine kinase 3 (FLT3).[13][14][15] A key experiment is to determine if the analog inhibits the phosphorylation of FLT3 and its downstream effectors.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GrowthFactor->Receptor Binds & Dimerizes Receptor->Receptor PI3K PI3K Receptor->PI3K Activates Analog Isoxazole Analog Analog->Receptor Inhibits ATP Binding Akt Akt PI3K->Akt Phosphorylates (p-Akt) Survival Cell Survival & Proliferation Akt->Survival Promotes

Fig. 2: Inhibition of a receptor tyrosine kinase pathway by an isoxazole analog.
Detailed Protocol: Western Blot for Phospho-FLT3
  • Cell Treatment & Lysis: Treat FLT3-expressing cells (e.g., MV4-11) with an active isoxazole analog at its IC50 concentration for a defined period (e.g., 6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate membranes for:

    • Anti-phospho-FLT3: To detect the active, phosphorylated form of the kinase.

    • Anti-total-FLT3: To ensure that the compound is not simply causing degradation of the protein.

    • Anti-β-actin: As a loading control to ensure equal protein was loaded in each lane.

  • Secondary Antibody Incubation: Wash the membranes with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membranes again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: A potent inhibitor will show a significant decrease in the phospho-FLT3 band intensity with little to no change in the total-FLT3 or β-actin bands.

B. Immunomodulatory Target: Lymphocyte Proliferation & Cytokine Release

Isoxazole derivatives can also possess potent immunosuppressive properties by inhibiting the proliferation of immune cells and their production of inflammatory cytokines.[1][8]

Key Assay: Phytohemagglutinin (PHA)-Induced Lymphocyte Proliferation

This assay assesses a compound's ability to suppress the activation and proliferation of T-lymphocytes.[8] Peripheral blood mononuclear cells (PBMCs) are stimulated with PHA, a potent mitogen.[1][8] The proliferation is then measured, typically using an MTT or a similar viability assay, in the presence and absence of the test compounds. A reduction in proliferation indicates an immunosuppressive effect.

Part 4: Data Synthesis and Comparative Analysis

After conducting the assays, the data must be synthesized into a clear, comparative format. This allows for direct, objective comparison of the analogs against each other and against known standards. Structure-activity relationships (SAR) can then be derived, linking specific chemical modifications to changes in biological efficacy.

Table 1: Example Comparative Efficacy Data for Isoxazole Analogs
Compound IDStructure ModificationCell LineMTT IC50 (µM)Apoptosis (% Annexin V+)p-FLT3 Inhibition (IC50, µM)
Parent Cmpd -MV4-1125.415% @ 25µM> 50
Analog A 4-Fluoro on Phenyl ringMV4-115.265% @ 5µM0.8
Analog B 4-Methoxy on Phenyl ringMV4-1112.840% @ 10µM3.5
Quizartinib Positive ControlMV4-110.00285% @ 0.01µM0.001

This is illustrative data compiled for demonstration purposes.

The data in Table 1 clearly shows that the addition of a fluorine group (Analog A) significantly enhances potency across all tested parameters compared to the parent compound and the methoxy-substituted analog (Analog B). Both are, however, less potent than the clinical FLT3 inhibitor Quizartinib, which serves as an essential benchmark.[7][15] This type of analysis is crucial for guiding the next round of chemical synthesis and optimization.

Conclusion

The evaluation of novel tert-Butyl (isoxazol-3-ylmethyl)carbamate analogs requires a disciplined, multi-tiered approach that moves from broad screening to specific mechanistic validation. By employing a logical funnel of cellular assays—starting with general cytotoxicity, proceeding to apoptosis and cell cycle analysis, and culminating in target-specific pathway interrogation—researchers can efficiently identify lead candidates and build a comprehensive understanding of their biological activity. This self-validating system, grounded in the use of appropriate controls and benchmarks, ensures the scientific integrity of the findings and provides a solid foundation for further preclinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays of 2H-Isoxazolo[4,5-B]indole Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Immunosuppressive Properties of Isoxazole Derivatives.
  • Musielak, B., et al. (n.d.). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC.
  • Johnson, R. L. (2005). Isoxazole Ionotropic Glutamate Neurotransmitters. Bentham Science Publishers.
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  • ResearchGate. (2025). Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents.
  • BenchChem. (2025). An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives.
  • Velaparthi, S., et al. (2008). 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives as novel potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase. Journal of Medicinal Chemistry.
  • An-Najah Staff. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • PMC. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds.
  • PMC. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • PMC. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin.
  • RSC Publishing. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
  • Xu, Y., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry.
  • Impactfactor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.
  • Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Paper. (n.d.). FMS-like tyrosine kinase 3.
  • BLD Pharm. (n.d.). 1526819-98-6|tert-Butyl (isoxazol-3-ylmethyl)carbamate.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • PMC. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • Figshare. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][11]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Available from:

  • MDPI. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation.
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC.
  • ResearchGate. (2024). Investigation of the effect of isoxazole derivatives on glutathione-dependent enzymes associated with cancer.

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Validation

A Head-to-Head Comparison of Carbamate Protecting Groups in Isoxazole Synthesis: A Guide for Researchers

For researchers, synthetic chemists, and professionals in drug development, the isoxazole scaffold is a privileged heterocycle due to its wide-ranging biological activities.[1] The synthesis of functionalized isoxazoles...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the isoxazole scaffold is a privileged heterocycle due to its wide-ranging biological activities.[1] The synthesis of functionalized isoxazoles often necessitates the use of protecting groups, particularly for amine functionalities, to ensure chemoselectivity and achieve desired synthetic outcomes. Among the arsenal of amine protecting groups, carbamates stand out for their reliability and versatility.[2][3]

This comprehensive guide provides a head-to-head comparison of three widely used carbamate protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—in the context of isoxazole synthesis. By delving into the causality behind experimental choices and providing supporting data, this document aims to equip scientists with the knowledge to make informed decisions for their synthetic strategies.

The Critical Role of Orthogonal Protection in Isoxazole Synthesis

Modern synthetic strategies often require the differential protection of multiple functional groups within a molecule. This is where the concept of "orthogonal protection" becomes paramount.[4] Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the selective deprotection of one group while others remain intact. Boc, Cbz, and Fmoc form a powerful orthogonal set, a key consideration in the multi-step synthesis of complex isoxazole-containing molecules.[4][5]

  • Boc: Acid-labile

  • Cbz: Removable by hydrogenolysis

  • Fmoc: Base-labile

This orthogonality provides chemists with the strategic flexibility to unveil specific reactive sites at will, a crucial element in the construction of intricate molecular architectures.

At a Glance: Comparative Overview of Carbamate Protecting Groups

To facilitate a rapid comparison, the following table summarizes the key characteristics of Boc, Cbz, and Fmoc protecting groups in the context of their application in isoxazole synthesis.

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethoxycarbonyl (Fmoc)
Structure (CH₃)₃C-O-(C=O)-Benzyl-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Acid-LabileHydrogenolysisBase-Labile
Typical Deprotection Trifluoroacetic Acid (TFA); HCl in Dioxane[6]H₂, Pd/C; Transfer Hydrogenation[7]20-50% Piperidine in DMF[8]
Stability Stable to base and hydrogenolysis.Stable to mild acid and base.[5]Stable to acid and hydrogenolysis.[9]
Key Advantages - Robust and widely used.- Deprotection is often clean and high-yielding.- Orthogonal to both Boc and Fmoc.- Stable to a wide range of non-reductive conditions.- Mild deprotection conditions.- Orthogonal to Boc and Cbz.- UV-active byproduct allows for reaction monitoring.[10]
Potential Limitations - Strongly acidic conditions may not be suitable for sensitive substrates.- Potential for t-butylation of susceptible functional groups.[11]- Incompatible with other reducible functional groups (e.g., alkynes, nitro groups).- Catalyst poisoning can be an issue.- The dibenzofulvene byproduct can form adducts with the deprotected amine.[10]- Not suitable for base-sensitive substrates.

In-Depth Analysis and Experimental Insights

The Robust Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably one of the most common amine protecting groups in organic synthesis due to its high stability under a wide range of reaction conditions and its straightforward removal with acid.[12]

Stability and Performance in Isoxazole Synthesis:

The Boc group has been successfully employed in the synthesis of various aminoisoxazoles. For instance, a practical, metal-free, multigram synthesis of isoxazole-containing building blocks from N-Boc protected amino acids has been developed.[13] The synthesis involves the [3+2] cycloaddition of in situ generated nitrile oxides with alkynes or enamines.[13][14] The Boc group remains stable throughout the multi-step sequence leading to the isoxazole core.

Deprotection Considerations:

Cleavage of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6] A crucial consideration is the stability of the isoxazole ring under these acidic conditions. While the isoxazole ring is generally considered a stable aromatic system, its stability can be influenced by pH.[15] However, for many substituted aminoisoxazoles, the acidic conditions required for Boc deprotection are well-tolerated, leading to the desired amine in high yield.

Experimental Protocol: Synthesis of a Boc-Protected Aminoisoxazole Derivative [13]

This protocol describes the synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-4-carboxylate.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Addition of Reagents cluster_2 Step 3: Reaction and Monitoring cluster_3 Step 4: Work-up and Isolation A Charge a 250 mL round-bottomed flask with a magnetic stirrer, N-Boc protected chloroxime (2 g, 9.6 mmol), and ethyl acetate (20 mL). B To the vigorously stirred solution, add (E)-methyl 3-(dimethylamino)acrylate (1.48 g, 11.5 mmol). A->B C Follow with the addition of NaHCO₃ (1.6 g, 19.2 mmol) at ambient temperature. B->C D Stir the resulting mixture overnight. C->D E Monitor the reaction progress by NMR spectroscopy. D->E F Upon completion, perform an appropriate aqueous work-up. E->F G Purify the crude product by column chromatography to yield the desired isoxazole. F->G

Caption: Workflow for the synthesis of a Boc-protected aminoisoxazole.

The Classic Choice: Benzyloxycarbonyl (Cbz) Group

Introduced in the early days of peptide chemistry, the Cbz group remains a valuable tool for amine protection due to its stability and unique deprotection method via hydrogenolysis.[5]

Stability and Performance in Isoxazole Synthesis:

The Cbz group is stable under both mildly acidic and basic conditions, making it compatible with a variety of isoxazole synthesis methodologies.[5] Its removal by catalytic hydrogenolysis offers a distinct orthogonal strategy to the acid-labile Boc and base-labile Fmoc groups.

Deprotection Considerations:

The primary method for Cbz deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (Pd/C).[7] This method is generally mild and clean, producing toluene and carbon dioxide as byproducts. However, it is incompatible with other functional groups that are susceptible to reduction, such as alkynes, alkenes, and some nitro groups. The isoxazole N-O bond can also be susceptible to cleavage under certain hydrogenolysis conditions, although this is often substrate-dependent.[16] Alternative, non-reductive methods for Cbz cleavage, such as using strong acids, are known but are less common and may compromise orthogonality with the Boc group.[1]

Experimental Protocol: Cbz Protection of an Amine [5]

This protocol provides a general procedure for the protection of an amine with a Cbz group.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Addition of Reagents at 0 °C cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up and Isolation A Dissolve the amine (1.0 eq) in a mixture of THF and water (2:1). B Add NaHCO₃ (2.0 eq). A->B C Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq). B->C D Stir the reaction mixture at 0 °C for 20 hours. C->D E Dilute the reaction with water and extract with ethyl acetate. D->E F Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. E->F G Purify the residue by silica gel column chromatography. F->G G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Deprotection cluster_2 Step 3: Monitoring cluster_3 Step 4: Work-up and Isolation A Dissolve the Fmoc-protected compound in a suitable solvent (e.g., DMF). B Add a solution of 20% piperidine in DMF. A->B C Stir the reaction mixture at room temperature. B->C D Monitor the reaction progress by TLC or LC-MS. C->D E Upon completion, remove the solvent under reduced pressure. D->E F Purify the crude product to remove dibenzofulvene-piperidine adduct and obtain the free amine. E->F

Caption: General workflow for the deprotection of an Fmoc-protected amine.

Conclusion: Selecting the Optimal Carbamate Protecting Group

The choice between Boc, Cbz, and Fmoc for the protection of an amine during isoxazole synthesis is a strategic decision that depends on the overall synthetic plan and the nature of the target molecule.

  • Boc is an excellent choice for general-purpose protection, offering high stability and straightforward deprotection, provided the isoxazole core can tolerate strong acid.

  • Cbz provides a valuable orthogonal strategy, with its removal via hydrogenolysis being a key advantage when acid- and base-labile groups are present. However, its incompatibility with reducible functional groups must be considered.

  • Fmoc offers the mildest deprotection conditions, making it ideal for base-sensitive substrates and a cornerstone of SPPS. The potential for incomplete protection of certain aminoisoxazoles and the need to manage the dibenzofulvene byproduct are important considerations.

By carefully evaluating the stability of the isoxazole ring to the respective deprotection conditions and leveraging the orthogonality of these three powerful protecting groups, researchers can navigate the complexities of isoxazole synthesis with greater control and efficiency, ultimately accelerating the discovery and development of novel chemical entities.

References

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Comparative

Evaluating alternatives to di-tert-butyl dicarbonate for Boc protection

Topic: Evaluating Alternatives to Di-tert-butyl Dicarbonate (Boc2O) for Boc Protection As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the default choice—di-tert-butyl dicarbonate (B...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating Alternatives to Di-tert-butyl Dicarbonate (Boc2O) for Boc Protection

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the default choice—di-tert-butyl dicarbonate (Boc2O)—is not the optimal reagent for amine protection[1]. While Boc2O is ubiquitous due to its volatile, easily removed by-products (tert-butanol and carbon dioxide)[2], this exact feature becomes a critical liability in closed-system scale-ups due to dangerous gas evolution. Furthermore, Boc2O often lacks the necessary chemoselectivity when dealing with polyamines, leading to over-acylation and complex purification pipelines[3].

This guide objectively evaluates three highly effective alternatives to Boc2O: Boc-ON , tert-Butyl phenyl carbonate (Boc-OPh) , and the historically significant (but hazardous) tert-Butyl azidoformate (Boc-N3) . By understanding the mechanistic causality behind these reagents, researchers can select the optimal protocol for their specific synthetic architecture.

Mechanistic Decision Workflow

To visualize the strategic selection of Boc reagents, the following workflow maps the relationship between substrate type, reagent choice, and the resulting by-products.

BocReagents Substrate Amine Substrate (1°, 2°, or Polyamine) Boc2O Boc2O (Standard) Fast, Gas Evolution Substrate->Boc2O General Use BocON Boc-ON Aqueous, No Gas Substrate->BocON Amino Acids BocOPh Boc-OPh High 1° Selectivity Substrate->BocOPh Polyamines BocN3 Boc-N3 Explosive Hazard Substrate->BocN3 Legacy/Avoid Out1 Byproduct: CO2 (Gas), t-BuOH Boc2O->Out1 Out2 Byproduct: Oxime (Ether Soluble) BocON->Out2 Out3 Byproduct: Phenol (Washable) BocOPh->Out3 Out4 Byproduct: HN3 (Toxic Gas) BocN3->Out4

Caption: Workflow for selecting Boc protection reagents based on substrate and safety.

Alternative 1: Boc-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile)

Performance Profile: Boc-ON is a superior alternative for the protection of amino acids in aqueous media[4]. Unlike Boc2O, which hydrolyzes rapidly in water and generates CO2, Boc-ON is stable in aqueous-organic mixtures and does not evolve gas, making it inherently safer for sealed reactors[4].

Mechanistic Causality: The reagent relies on an oxyimino-nitrile leaving group. Upon nucleophilic attack by the amine, the by-product generated is 2-(hydroxyimino)-2-phenylacetonitrile (an oxime)[4]. Because this oxime is highly lipophilic, it can be quantitatively removed from the aqueous alkaline reaction mixture via simple ether extraction, leaving the pure Boc-amino acid salt isolated in the aqueous phase[4].

Self-Validating Protocol: Boc-ON Protection of Amino Acids

  • Dissolution: Suspend the amino acid (10 mmol) in 50% aqueous dioxane (20 mL). Add triethylamine (15 mmol).

    • Causality: Triethylamine ensures the amino acid is fully deprotonated (increasing its nucleophilicity) and solubilized in the aqueous system[4].

  • Reagent Addition: Add Boc-ON (11 mmol, 10% excess) to the stirring solution at room temperature[4]. Stir for 2-4 hours.

    • Validation Check: The reaction is complete when the initial suspension becomes a clear, homogeneous solution, indicating full conversion to the soluble Boc-amino acid salt.

  • By-product Extraction: Wash the aqueous mixture with diethyl ether (2 x 20 mL).

    • Causality: The lipophilic oxime by-product and any unreacted Boc-ON partition entirely into the ether layer, effectively self-purifying the aqueous phase[4].

  • Product Isolation: Acidify the aqueous layer to pH 2 using cold 1N HCl, then extract with ethyl acetate (3 x 20 mL)[4].

    • Causality: Acidification neutralizes the carboxylate salt, driving the now-neutral Boc-amino acid into the organic phase. Dry over MgSO4 and concentrate under vacuum.

Alternative 2: tert-Butyl Phenyl Carbonate (Boc-OPh)

Performance Profile: When working with polyamines (e.g., aliphatic diamines), Boc2O often yields a statistical mixture of mono- and bis-protected products[3]. Boc-OPh solves this through steric and electronic attenuation.

Mechanistic Causality: The phenoxy leaving group is less activated than the anhydride linkage in Boc2O. This reduced electrophilicity, combined with the steric bulk of the phenyl ring, means Boc-OPh reacts almost exclusively with the most sterically accessible and nucleophilic primary amines, leaving secondary amines or hindered primary amines untouched[3].

Self-Validating Protocol: Mono-Boc Protection of 1,2-Ethanediamine

  • Preparation: Dissolve 1,2-ethanediamine (0.33 mol) in 200 mL of absolute ethanol in a round-bottom flask[3].

  • Controlled Addition: Add exactly 1.0 equivalent of Boc-OPh (0.33 mol)[3].

    • Causality: Strict stoichiometric control, paired with the reagent's inherent lower reactivity, prevents the formation of the bis-Boc derivative.

  • Thermal Activation: Reflux the mixture gently at 80 °C for 18 hours[3].

    • Validation Check: Monitor via TLC (Ninhydrin stain). The disappearance of the Boc-OPh spot confirms completion.

  • Workup: Concentrate the mixture to remove ethanol. Partition the residue between water and dichloromethane (DCM).

    • Causality: Unreacted diamine remains in the aqueous phase. The mono-Boc product and phenol by-product partition into the DCM. Wash the DCM layer thoroughly with 1N NaOH to deprotonate and extract the phenol by-product into the aqueous waste[3].

Alternative 3: tert-Butyl Azidoformate (Boc-N3) – The Historical Baseline

Performance Profile: Before the commercial availability of Boc2O, Boc-N3 was the standard reagent for introducing the Boc group[5].

Mechanistic Causality: It operates via an acyl azide intermediate. While highly reactive and effective for acylating amines and hydrazines, it releases hydrazoic acid (HN3) or azide salts as a by-product.

Safety Warning: As an Application Scientist, I strongly advise against using Boc-N3 in modern laboratories. It is a thermally unstable, shock-sensitive explosive with a TNT equivalence of 45%[5]. It decomposes violently and can detonate at temperatures above 80 °C[4]. It is included in this guide strictly to illustrate the evolutionary leap in safety that modern reagents represent.

Quantitative Data Presentation

To facilitate rapid decision-making, the performance metrics of these reagents are summarized below:

ReagentPrimary ApplicationSelectivity (1° vs 2° Amines)By-productsSafety & Handling Profile
Boc2O General amine protectionLow (Prone to over-acylation)t-Butanol, CO2 (Gas)Moderate (Risk of over-pressurization in closed systems)
Boc-ON Amino acids, aqueous conditionsModerateOxime (Ether-soluble)Safe (Stable at RT, no gas evolution)
Boc-OPh Polyamines, aliphatic diaminesHigh (Favors unhindered 1° amines)Phenol (NaOH-washable)Safe (Requires refrigeration for storage)
Boc-N3 Obsolete (Historical reference)ModerateHydrazoic acid (HN3)Critical Risk (Shock-sensitive explosive, toxic vapors)

Conclusion

While Boc2O remains a staple in organic synthesis, it is not a universal solution. For aqueous phase reactions and closed-system safety, Boc-ON provides a robust, gas-free alternative with a highly streamlined extraction protocol. For complex polyamines requiring exquisite chemoselectivity, Boc-OPh prevents over-acylation through its attenuated reactivity. By aligning the mechanistic properties of the reagent with the structural demands of the substrate, researchers can bypass the inherent limitations of Boc2O and engineer more efficient, self-purifying synthetic pathways.

References

  • Title: Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates Source: Organic Syntheses (Vol. 84, 209-214) URL: [Link]

  • Title: tert-BUTYL AZIDOFORMATE Source: Organic Syntheses (Coll. Vol. 5, 157) URL: [Link]

Sources

Validation

Validating the Mechanism of Action for BRD4 PROTACs Synthesized from Phthalimide-CRBN Intermediates: A Comparative Guide

Introduction: The Shift to Event-Driven Pharmacology In modern drug discovery, synthesizing a compound from a phthalimide-based Cereblon (CRBN) intermediate represents a fundamental shift in pharmacology. Phthalimide der...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to Event-Driven Pharmacology

In modern drug discovery, synthesizing a compound from a phthalimide-based Cereblon (CRBN) intermediate represents a fundamental shift in pharmacology. Phthalimide derivatives (such as thalidomide or lenalidomide analogues with cross-linker handles) serve as the critical E3 ligase-recruiting anchors for Proteolysis Targeting Chimeras (PROTACs). By conjugating a phthalimide-CRBN intermediate to the bromodomain inhibitor (+)-JQ1, chemists synthesize dBET1 —a first-in-class BRD4 degrader[1].

As a Senior Application Scientist, I frequently see teams synthesize brilliant PROTACs but fail to rigorously validate their mechanism of action (MoA). A simple loss of target protein on a Western blot is merely an observation, not a mechanistic proof. True MoA validation requires a self-validating matrix of assays that prove ternary complex formation, ubiquitin-proteasome system (UPS) dependency, and E3 ligase specificity. This guide objectively compares the synthesized CRBN-PROTAC (dBET1) against a VHL-recruiting PROTAC (MZ1) and the parent occupancy-based inhibitor ((+)-JQ1), detailing the exact protocols required to validate their distinct mechanisms[2].

Mechanistic Divergence: Inhibition vs. Degradation

To validate a PROTAC, one must first understand how its MoA diverges from its parent intermediate. The parent ligand, (+)-JQ1, operates via occupancy-driven inhibition , binding the BD1/BD2 domains of BRD4 to block its function. However, this often leads to compensatory protein upregulation.

Conversely, dBET1 operates via event-driven degradation . The phthalimide intermediate allows dBET1 to bridge BRD4 and the CRBN E3 ligase, forming a ternary complex[1]. This induced proximity forces the polyubiquitination of BRD4, flagging it for destruction by the 26S proteasome[2].

G cluster_0 Event-Driven Degradation (dBET1) cluster_1 Occupancy-Driven Inhibition (JQ1) Target1 BRD4 Target Ternary Ternary Complex Target1->Ternary PROTAC dBET1 PROTAC PROTAC->Ternary E3 CRBN E3 Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation Target2 BRD4 Target Binary Binary Complex Target2->Binary Inhibitor (+)-JQ1 Inhibitor->Binary Inhibition Functional Inhibition Binary->Inhibition

Logical relationship: Event-driven PROTAC degradation vs. occupancy-driven inhibition.

Quantitative Performance Comparison

Before diving into the protocols, it is critical to benchmark the quantitative expectations of these compounds. The table below summarizes the target degradation metrics.

CompoundPrimary MoAE3 Ligase RecruitedBRD4 DC50 (Degradation)Dmax (Max Degradation)Rescued by Thalidomide?
dBET1 Targeted DegradationCRBN~430 nM>90%Yes
MZ1 Targeted DegradationVHL~1-10 nM>95%No
(+)-JQ1 Functional InhibitionN/AN/AN/AN/A
Experimental Validation Protocols (Self-Validating Systems)

As an application scientist, I design protocols to be self-validating. Every assay must include internal controls that rule out false positives (e.g., compound toxicity or off-target transcriptional silencing).

Protocol 1: Validating Ternary Complex Formation via TR-FRET

Causality: Binary binding affinity ( Kd​ ) does not predict PROTAC efficacy. We must measure the ternary complex to observe the "hook effect"—a bell-shaped dose-response curve where excessively high PROTAC concentrations auto-inhibit ternary complex formation by saturating both the target and E3 ligase independently[3]. Self-Validating System: The monovalent inhibitor (+)-JQ1 must be run in parallel. If JQ1 produces a signal, the assay is generating false positives[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant GST-tagged BRD4(BD1) and His-tagged CRBN-DDB1 complex[4].

  • Fluorophore Labeling: Introduce Terbium-labeled anti-GST (donor fluorophore) and AlexaFluor 488-labeled anti-His (acceptor fluorophore) into the assay buffer[4].

  • Titration: Dispense a 12-point serial dilution of dBET1, MZ1, and (+)-JQ1 (ranging from 0.1 nM to 10 µM) into a 384-well microplate.

  • Equilibration & Readout: Incubate for 2 hours at room temperature. Measure the TR-FRET signal using a ratiometric emission readout (520 nm / 490 nm).

  • Analysis: Plot the TR-FRET ratio against compound concentration. dBET1 will exhibit a distinct bell-shaped curve, confirming cooperative ternary complex formation, whereas (+)-JQ1 will remain at baseline[3].

Protocol 2: Quantifying Endogenous Degradation Kinetics (CRISPR-HiBiT)

Causality: Traditional Western blotting is endpoint-biased and semi-quantitative. By utilizing CRISPR/Cas9 to knock-in an 11-amino-acid HiBiT tag at the endogenous BRD4 locus, we eliminate overexpression artifacts and enable real-time, live-cell kinetic monitoring of degradation[5],[6].

Workflow Step1 1. CRISPR Knock-in (BRD4-HiBiT) Step2 2. Compound Dosing (dBET1 / MZ1) Step1->Step2 Step3 3. LgBiT Complementation Step2->Step3 Step4 4. Kinetic Luminescence Readout Step3->Step4 Step5 5. Dmax & DC50 Calculation Step4->Step5

Experimental workflow for real-time quantification of PROTAC degradation kinetics.

Step-by-Step Methodology:

  • Cell Preparation: Seed CRISPR-edited BRD4-HiBiT knock-in HEK293 cells into a 384-well plate and incubate overnight[5].

  • Reagent Addition: Add the live-cell substrate (e.g., Endurazine) and LgBiT protein. The endogenous HiBiT tag complements LgBiT with high affinity to form a functional NanoBiT luciferase, producing a baseline luminescent signal proportional to BRD4 levels[7].

  • Compound Treatment: Dose the cells with a serial dilution of dBET1 or MZ1.

  • Kinetic Readout: Monitor luminescence continuously over 24 hours using a live-cell luminometer.

  • Data Synthesis: Calculate the degradation rate, DC50​ (concentration achieving 50% degradation), and Dmax​ (maximum degradation depth) from the kinetic decay curves[5].

Protocol 3: Mechanistic Rescue (E3 Ligase & UPS Dependency)

Causality: A reduction in HiBiT signal could theoretically result from compound toxicity. To definitively prove the MoA is strictly UPS-dependent degradation, we must rescue the target protein using mechanistic inhibitors[2]. Self-Validating System: We utilize a double-dissociation matrix. Pre-treating cells with Thalidomide (a CRBN competitor) must only rescue the dBET1-treated cells, leaving MZ1 (VHL-dependent) unaffected[2]. This perfectly validates the specific phthalimide intermediate used in the synthesis.

Step-by-Step Methodology:

  • Pre-treatment: Divide BRD4-HiBiT cells into four cohorts. Pre-incubate for 4 hours with:

    • Vehicle (DMSO)

    • 1 µM MG132 (Proteasome inhibitor)[2]

    • 1 µM MLN4924 (Neddylation inhibitor; inactivates all CRL E3 ligases)

    • 10 µM Thalidomide (CRBN-specific competitor)[2]

  • PROTAC Addition: Spike in dBET1 or MZ1 at their respective DC90​ concentrations.

  • Readout: Measure HiBiT luminescence after 4 hours of PROTAC exposure.

  • Validation Logic: MG132 and MLN4924 will rescue BRD4 levels for both PROTACs. Thalidomide will rescue BRD4 only in the dBET1 cohort, proving that dBET1's MoA is strictly dependent on the phthalimide-CRBN interaction[2].

Conclusion

Validating a compound synthesized from a phthalimide-CRBN intermediate requires moving beyond binary binding assays. By employing TR-FRET to confirm ternary complex formation, CRISPR-HiBiT for real-time endogenous degradation kinetics, and double-dissociation rescue assays, researchers can establish a bulletproof, self-validating data package that proves true event-driven pharmacology.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide: Personal Protective Equipment for tert-Butyl (isoxazol-3-ylmethyl)carbamate

As a Senior Application Scientist, I approach laboratory safety not as a regulatory afterthought, but as an integral component of experimental design. tert-Butyl (isoxazol-3-ylmethyl)carbamate (CAS: 1526819-98-6) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a regulatory afterthought, but as an integral component of experimental design. tert-Butyl (isoxazol-3-ylmethyl)carbamate (CAS: 1526819-98-6) is a highly valuable building block in drug discovery, frequently utilized in the multigram synthesis of aminoisoxazoles and peptidomimetics[1]. However, its safe handling requires strict adherence to Personal Protective Equipment (PPE) protocols and a deep understanding of the causality behind these safety measures.

This guide provides an authoritative, step-by-step operational and disposal plan designed to ensure laboratory safety, regulatory compliance, and experimental success.

Section 1: Physicochemical and Hazard Profile

Before selecting PPE, it is imperative to understand the inherent risks of the compound. tert-Butyl (isoxazol-3-ylmethyl)carbamate presents specific acute and mucosal hazards that dictate our containment strategy[2].

Table 1: Physicochemical Properties & GHS Hazard Data

Property / Hazard ParameterValue / GHS Designation
CAS Number 1526819-98-6
Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Signal Word Warning
Section 2: The Causality of Protection: PPE Matrix

Safety is a logical response to chemical properties. The following PPE matrix is engineered specifically to mitigate the hazards of tert-Butyl (isoxazol-3-ylmethyl)carbamate as outlined in its [3].

  • Eye Protection (H319 Mitigation):

    • Requirement: ANSI Z87.1-compliant chemical safety goggles.

    • Causality: The compound causes serious eye irritation[2]. Standard safety glasses lack the orbital seal required to prevent micro-dust or aerosolized solvents (e.g., Methanol) from contacting the ocular mucosa during transfer or reaction workup.

  • Skin & Body Protection (H315 Mitigation):

    • Requirement: Nitrile examination gloves (minimum 4 mil thickness) and a flame-resistant, knee-length lab coat.

    • Causality: As an organic carbamate, it can cause dermal irritation[3]. Nitrile provides an excellent barrier against the compound itself and the polar protic/aprotic solvents (like MeOH or EtOAc) typically used in its reactions[1]. Latex must be avoided due to poor chemical resistance to organic solvents.

  • Respiratory Protection & Containment (H335 Mitigation):

    • Requirement: Chemical fume hood with a minimum face velocity of 100 LFM (Linear Feet per Minute).

    • Causality: The compound may cause respiratory irritation[2]. All weighing, transferring, and reaction setups must occur within the hood to capture airborne particulates. If bulk transfer outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

PPE_Logic H302 H302: Harmful if Swallowed PPE_Gloves Nitrile Gloves & Lab Coat H302->PPE_Gloves H315 H315: Skin Irritation H315->PPE_Gloves H319 H319: Eye Irritation PPE_Goggles Safety Goggles (Side Shields) H319->PPE_Goggles H335 H335: Respiratory Irritation PPE_Hood Chemical Fume Hood (Min. 100 LFM) H335->PPE_Hood

Hazard-to-PPE logical mapping for handling tert-Butyl (isoxazol-3-ylmethyl)carbamate safely.

Section 3: Operational Workflow & Handling Protocol

To demonstrate the application of this building block, we reference a validated multigram synthesis of 3-substituted isoxazoles using tert-Butyl (isoxazol-3-ylmethyl)carbamate (Boc-1-H) as the substrate[1]. The protocol below integrates the chemical methodology with mandatory safety checkpoints, ensuring a self-validating system where safety and chemistry are inseparable.

Table 2: Experimental Reagent Quantities (Multigram Scale)

Reagent / MaterialFunctionQuantityMolar Equivalents
tert-Butyl (isoxazol-3-ylmethyl)carbamateSubstrate5.5 g (20.3 mmol)1.0 eq
Methanol (MeOH)Solvent25 mLN/A (Solvent)
Potassium bifluoride (KHF2)Catalyst80 mg (1 mmol)0.05 eq (5 mol%)
Water (H2O)Co-catalyst100 μLCatalytic

Step-by-Step Methodology:

  • Containment Setup: Verify the fume hood sash is at the correct operating height. Don nitrile gloves, safety goggles, and a lab coat[3].

  • Substrate Charging: Inside the fume hood, carefully weigh 5.5 g of tert-Butyl (isoxazol-3-ylmethyl)carbamate to minimize dust generation. Transfer it into a 100 mL round-bottomed flask equipped with a magnetic stir bar[1].

  • Solvent Addition: Add 25 mL of Methanol (MeOH) to the flask. Causality: MeOH solubilizes the substrate and acts as the reaction medium. Keep the flask capped when not actively adding reagents to prevent solvent inhalation.

  • Catalyst Introduction: Add 5 mol% KHF2 (80 mg) and 100 μL of catalytic H2O[1]. Safety Note: KHF2 is corrosive and toxic; handle with extreme care using a dedicated spatula, ensuring no cross-contamination with the carbamate stock.

  • Reaction Execution: Vigorously stir the homogeneous solution for 24 hours at ambient temperature[1].

  • In-Process Validation: Monitor the reaction progress via NMR spectroscopy[1]. Causality: This acts as a self-validating checkpoint, ensuring the reaction has reached completion before initiating workup, thereby minimizing exposure to unreacted intermediates.

  • Workup: Once complete, evaporate the solvent in vacuo (using a rotary evaporator properly vented to a hood). Dissolve the remaining residue in 50 mL of Ethyl Acetate (EtOAc) for subsequent purification[1].

Exp_Workflow Step1 1. Setup in Fume Hood (Ensure PPE Donned) Step2 2. Charge Flask Substrate + MeOH Step1->Step2 Step3 3. Add Reagents KHF2 (5 mol%) + H2O Step2->Step3 Step4 4. Stirring 24h at Ambient Temp Step3->Step4 Step5 5. Monitoring NMR Spectroscopy Step4->Step5 Step6 6. Workup Evaporate & Dissolve in EtOAc Step5->Step6

Step-by-step experimental workflow for the synthesis of aminoisoxazoles using Boc-1-H.

Section 4: Spill Management & Disposal Plan

Even with rigorous protocols, accidental releases can occur. Immediate, structured action is required to contain the hazard[4].

Accidental Release Protocol:

  • Evacuate & Assess: Step back from the spill. Assess if the spill is purely solid powder or dissolved in a solvent.

  • PPE Verification: Ensure goggles and fresh nitrile gloves are worn. If the spill involves a large volume of solvent (e.g., MeOH) outside the hood, don a respirator immediately.

  • Containment:

    • Solid Spill: Gently sweep up the powder using a damp paper towel to prevent aerosolization. Do NOT dry sweep[4].

    • Solvent Spill: Cover with an inert absorbent material (e.g., vermiculite or sand).

  • Decontamination: Wash the spill area with a 10% bleach solution or soap and water to neutralize residual organics, followed by a thorough water rinse.

Disposal Plan:

  • Solid Waste: Place all contaminated paper towels, gloves, and swept solids into a sealable, chemically compatible waste container prominently labeled "Hazardous Solid Waste - Organic Carbamates."

  • Liquid Waste: The evaporated MeOH and EtOAc extracts must be segregated into a "Non-Halogenated Organic Solvent Waste" carboy. Never mix with halogenated waste to prevent exothermic incompatibilities.

  • Regulatory Compliance: Dispose of all waste through a licensed hazardous waste contractor in strict accordance with local, state, and federal environmental regulations[4].

References
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics | Source: RSC Advances | URL:[Link]

Sources

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